LY-402913
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
334970-65-9 |
|---|---|
Molecular Formula |
C28H24ClN3O6 |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
2-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,5-c]quinolin-5-yl)phenyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H24ClN3O6/c1-15-24-27(38-31-15)25-19(29)9-6-10-20(25)32(28(24)34)18-8-5-7-16(11-18)12-23(33)30-17-13-21(35-2)26(37-4)22(14-17)36-3/h5-11,13-14H,12H2,1-4H3,(H,30,33) |
InChI Key |
VHYMJFJCXJXINF-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY-402913; LY 402913; LY402913. |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of LY-402913 in MRP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of LY-402913, a potent and selective inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. MRP1 is a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents, leading to multidrug resistance in cancer. This compound, a tricyclic isoxazole, has been demonstrated to effectively reverse MRP1-mediated drug resistance. This document synthesizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key pathways and experimental workflows.
Introduction to MRP1 and Multidrug Resistance
Multidrug Resistance-Associated Protein 1 (MRP1) is a 190 kDa transmembrane protein that actively transports a diverse array of substrates, including many anticancer drugs such as doxorubicin, vincristine, and etoposide, out of the cell.[1] This efflux is an ATP-dependent process that lowers the intracellular concentration of cytotoxic agents, thereby reducing their efficacy and leading to multidrug resistance (MDR).[1] The development of MDR is a significant obstacle in cancer chemotherapy. Consequently, the inhibition of MRP1 is a promising strategy to resensitize cancer cells to existing chemotherapeutic drugs.
This compound: A Selective MRP1 Inhibitor
This compound is a novel tricyclic isoxazole compound identified as a potent and selective inhibitor of MRP1.[2] It has been shown to reverse resistance to MRP1 substrates in vitro and delay the growth of MRP1-overexpressing tumors in vivo.[2]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data reported for this compound, demonstrating its potency and selectivity.
| Parameter | Cell Line/System | Value (EC50) | Substrate | Reference |
| Reversal of Doxorubicin Resistance | HeLa-T5 (MRP1-overexpressing) | 0.90 µM | Doxorubicin | [2] |
| Inhibition of ATP-dependent LTC4 Uptake | Membrane vesicles from HeLa-T5 cells | 1.8 µM | Leukotriene C4 | [2] |
| Selectivity vs. P-glycoprotein (P-gp/MDR1) | HL60/Adr and HL60/Vinc cells | ~22-fold | - | [2] |
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the transport function of MRP1. By binding to the transporter, this compound prevents the efflux of MRP1 substrates, leading to their intracellular accumulation and restoration of their cytotoxic effects.
While the direct effect of this compound on the ATPase activity of MRP1 has not been explicitly detailed in the available literature, the inhibition of ATP-dependent transport of substrates like Leukotriene C4 (LTC4) strongly suggests an interference with the ATP hydrolysis cycle that powers the transporter.[2] MRP1's function is intrinsically linked to its ability to bind and hydrolyze ATP to drive conformational changes necessary for substrate translocation. Inhibitors can act in several ways, including competing with the substrate for binding, preventing ATP binding or hydrolysis, or locking the transporter in a conformation that is incompetent for transport.
Logical Relationship of MRP1 Inhibition by this compound
Caption: Logical flow of MRP1-mediated drug efflux and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Doxorubicin Cytotoxicity Assay for MRP1 Reversal
This assay determines the ability of this compound to reverse MRP1-mediated resistance to doxorubicin.
Experimental Workflow: Doxorubicin Cytotoxicity Assay
Caption: Workflow for the doxorubicin cytotoxicity assay.
Materials:
-
HeLa-T5 cells (MRP1-overexpressing)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa-T5 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of doxorubicin in culture medium. For the reversal experiment, also prepare a set of doxorubicin dilutions containing a fixed, non-toxic concentration of this compound.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with untreated cells and cells treated with this compound alone as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the doxorubicin concentration and determine the EC50 value (the concentration of doxorubicin that inhibits cell growth by 50%) using a suitable software.
-
ATP-Dependent Leukotriene C4 (LTC4) Uptake Assay in Membrane Vesicles
This assay directly measures the inhibitory effect of this compound on the transport activity of MRP1 using inside-out membrane vesicles.
Experimental Workflow: LTC4 Uptake Assay
Caption: Workflow for the ATP-dependent LTC4 uptake assay.
Materials:
-
Inside-out membrane vesicles from HeLa-T5 cells
-
[3H]LTC4 (radiolabeled substrate)
-
ATP (adenosine triphosphate)
-
This compound
-
Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM creatine phosphate, 100 µg/mL creatine kinase)
-
Ice-cold stop buffer (e.g., transport buffer without ATP and creatine phosphate/kinase)
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from MRP1-overexpressing HeLa-T5 cells using established methods such as nitrogen cavitation followed by differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the membrane vesicles (typically 5-10 µg of protein) with the transport buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate Transport: Start the transport reaction by adding a mixture of [3H]LTC4 (final concentration typically 50-100 nM) and ATP (final concentration typically 4 mM). As a negative control, substitute ATP with a non-hydrolyzable ATP analog or omit it entirely.
-
Incubation: Incubate the reaction mixture at 37°C for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.
-
Stop Reaction: Terminate the reaction by adding 1 mL of ice-cold stop buffer.
-
Filtration and Washing: Immediately filter the reaction mixture through a glass fiber filter under vacuum. Wash the filter rapidly with several volumes of ice-cold stop buffer to remove unbound [3H]LTC4.
-
Radioactivity Measurement: Place the filter in a scintillation vial, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the radioactivity measured in the absence of ATP (non-specific binding) from the values obtained in the presence of ATP to determine the ATP-dependent uptake.
-
Calculate the percentage of inhibition of LTC4 uptake for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MRP1. Its mechanism of action involves the direct inhibition of the transporter's efflux function, thereby restoring the intracellular concentration and cytotoxic efficacy of chemotherapeutic drugs. The provided experimental protocols offer a robust framework for the continued investigation of MRP1 inhibitors and their potential to overcome multidrug resistance in cancer therapy. Further studies to elucidate the precise molecular interactions between this compound and MRP1, particularly its effect on the ATPase cycle, will provide a more complete understanding of its inhibitory mechanism.
References
An In-depth Technical Guide to the Biochemical Properties of LY-402913
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
LY-402913 is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[1][2][3] As a member of the tricyclic isoxazole class of compounds, this compound has demonstrated significant potential in reversing multidrug resistance in cancer cells, a major obstacle in successful chemotherapy.[2] This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data, experimental protocols, and its interaction with key cellular signaling pathways.
Mechanism of Action
This compound functions as a selective inhibitor of MRP1, an ATP-dependent efflux pump that actively transports a wide range of substrates out of the cell. These substrates include various anticancer drugs, such as doxorubicin and vincristine, as well as endogenous molecules like leukotriene C4 (LTC4).[2] By inhibiting the transport function of MRP1, this compound effectively increases the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy.[2][3]
Quantitative Biochemical Data
The following table summarizes the key quantitative parameters that define the biochemical activity of this compound.
| Parameter | Value | Cell Line/System | Substrate | Reference |
| EC50 (Doxorubicin Resistance Reversal) | 0.90 µM | HeLa-T5 (MRP1-overexpressing) | Doxorubicin | [2][3] |
| EC50 (LTC4 Uptake Inhibition) | 1.8 µM | Membrane vesicles from HeLa-T5 cells | Leukotriene C4 | [2] |
| Selectivity (vs. P-glycoprotein) | ~22-fold | HL60/Adr and HL60/Vinc cells | Not specified | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing MRP1 inhibitors.
Reversal of Doxorubicin Resistance Assay
This assay determines the ability of this compound to sensitize MRP1-overexpressing cancer cells to doxorubicin.
Materials:
-
HeLa-T5 (MRP1-overexpressing) and parental HeLa cells
-
Doxorubicin
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa-T5 and parental HeLa cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of doxorubicin and this compound in cell culture medium.
-
Treatment: Treat the cells with varying concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the EC50 of doxorubicin in the presence and absence of this compound.
MRP1-Mediated Leukotriene C4 (LTC4) Uptake Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the transport of a known MRP1 substrate, LTC4, into membrane vesicles.[4]
Materials:
-
Membrane vesicles from MRP1-overexpressing cells (e.g., HeLa-T5)
-
[3H]-LTC4 (radiolabeled substrate)
-
This compound
-
ATP and AMP
-
Transport buffer (e.g., sucrose-Tris-HEPES buffer)
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Vesicle Preparation: Prepare membrane vesicles from HeLa-T5 cells according to standard protocols.
-
Reaction Setup: In a 96-well plate, pre-incubate the membrane vesicles with varying concentrations of this compound or vehicle control on ice.
-
Initiate Transport: Initiate the transport reaction by adding a mixture of [3H]-LTC4 and either ATP (to measure active transport) or AMP (as a negative control) to the wells.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to allow for substrate uptake.
-
Stop Reaction: Terminate the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the ATP-dependent uptake of [3H]-LTC4 by subtracting the AMP control values from the ATP-containing samples. Determine the EC50 of this compound for the inhibition of LTC4 transport.
Interaction with Cellular Signaling Pathways
While direct experimental evidence for the effects of this compound on specific signaling pathways is not extensively documented in the available literature, the inhibition of MRP1 is known to have downstream consequences on cellular signaling. MRP1 plays a role in regulating intracellular levels of signaling molecules and has been linked to the modulation of the PI3K/Akt and MAPK/ERK pathways.
Potential Impact on the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Some studies suggest a link between MRP1 expression and the activation of the PI3K/Akt pathway, which can contribute to drug resistance. Inhibition of MRP1 could potentially lead to a downregulation of this pro-survival pathway, thereby increasing the sensitivity of cancer cells to apoptosis-inducing chemotherapeutic agents.
Potential Impact on the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Crosstalk between MRP1 and the MAPK/ERK pathway has been reported. Inhibition of MRP1 by this compound might interfere with this crosstalk, potentially leading to a decrease in ERK activation and a subsequent reduction in cell proliferation and survival.
Conclusion
This compound is a well-characterized selective inhibitor of MRP1 with demonstrated efficacy in reversing multidrug resistance in preclinical models. Its biochemical profile, defined by its potent inhibition of MRP1-mediated transport, makes it a valuable tool for studying the role of MRP1 in cancer and other diseases. Further research into the precise molecular interactions of this compound with MRP1 and its detailed effects on downstream signaling pathways will be crucial for its potential translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricyclic isoxazoles are novel inhibitors of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. A high-throughput assay for measurement of multidrug resistance protein-mediated transport of leukotriene C4 into membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Technical Guide to the Role of LY-402913
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of LY-402913 in reversing multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This compound has been identified as a selective inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), an ATP-binding cassette (ABC) transporter responsible for the efflux of various anticancer drugs from tumor cells. By inhibiting MRP1, this compound effectively restores the intracellular concentration and efficacy of chemotherapeutic agents, offering a promising strategy to overcome drug resistance. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in preclinical models.
Mechanism of Action: Inhibition of MRP1-Mediated Efflux
Multidrug resistance is often conferred by the overexpression of ABC transporters like MRP1 (also known as ABCC1). MRP1 utilizes the energy from ATP hydrolysis to actively transport a broad range of substrates, including many clinically important anticancer drugs such as doxorubicin and vincristine, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment.
This compound acts as a potent and selective inhibitor of MRP1. Its mechanism of action involves direct interaction with the transporter, thereby blocking its substrate efflux function. This inhibition leads to the intracellular accumulation of co-administered chemotherapeutic drugs, restoring their cytotoxic effects against resistant cancer cells.
Caption: Mechanism of this compound in reversing MRP1-mediated multidrug resistance.
Quantitative Data Summary
The efficacy of this compound in reversing MRP1-mediated multidrug resistance has been quantified in various in vitro studies. The following tables summarize the key findings.
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| HeLa-T5 (MRP1-overexpressing) | Doxorubicin | 0.90 | Not explicitly stated as fold-reversal, but EC50 for reversal was 0.90 µM | [1][2] |
| HL60/Adr (P-gp-overexpressing) | Doxorubicin | Not effective (selectivity for MRP1) | ~22-fold less potent against P-gp | [1][2] |
| HL60/Vinc (P-gp-overexpressing) | Vincristine | Not effective (selectivity for MRP1) | ~22-fold less potent against P-gp | [1][2] |
| Assay | Substrate | This compound EC50 (µM) | Cell Line/System | Reference |
| Doxorubicin Resistance Reversal | Doxorubicin | 0.90 | HeLa-T5 | [1][2] |
| MRP1-mediated LTC4 Uptake | Leukotriene C4 (LTC4) | 1.8 | Membrane vesicles from HeLa-T5 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Lines and Culture Conditions
-
HeLa-T5: A human cervical adenocarcinoma cell line engineered to overexpress MRP1. These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. The MRP1 expression is maintained by the inclusion of a selection agent, such as G418.
-
HL60/Adr and HL60/Vinc: Human promyelocytic leukemia cell lines selected for resistance to doxorubicin (Adriamycin) and vincristine, respectively. These cell lines are known to overexpress P-glycoprotein (P-gp/ABCB1) and serve as negative controls to demonstrate the selectivity of this compound for MRP1 over P-gp. They are typically cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. The resistant phenotype is maintained by the continuous presence of a low concentration of the respective selecting drug.
Doxorubicin Cytotoxicity and Resistance Reversal Assay
This assay determines the ability of this compound to sensitize MRP1-overexpressing cells to doxorubicin.
Caption: Workflow for the doxorubicin cytotoxicity and resistance reversal assay.
Protocol:
-
Cell Seeding: Seed HeLa-T5 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Addition: The following day, treat the cells with serial dilutions of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for doxorubicin with and without this compound. The fold-reversal of resistance is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of this compound.
MRP1-Mediated Leukotriene C4 (LTC4) Uptake Assay
This assay directly measures the inhibitory effect of this compound on the transport function of MRP1 using a known high-affinity substrate, LTC4.
Protocol:
-
Membrane Vesicle Preparation: Prepare inside-out membrane vesicles from MRP1-overexpressing cells (e.g., HeLa-T5) by nitrogen cavitation and differential centrifugation.
-
Transport Reaction: Incubate the membrane vesicles with radiolabeled [³H]LTC4 in a transport buffer containing ATP to energize the transporter. The reaction is initiated by the addition of the membrane vesicles to the reaction mixture containing [³H]LTC4 and various concentrations of this compound or a vehicle control.
-
Termination and Filtration: After a short incubation period (e.g., 1-5 minutes) at 37°C, terminate the transport reaction by adding ice-cold stop buffer. Rapidly filter the reaction mixture through nitrocellulose filters to separate the vesicles from the unincorporated [³H]LTC4.
-
Quantification: Wash the filters with ice-cold stop buffer and measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Determine the ATP-dependent uptake of [³H]LTC4 by subtracting the uptake in the absence of ATP from that in the presence of ATP. Calculate the EC50 value for this compound inhibition of LTC4 uptake.
In Vivo Tumor Growth Delay Study
This experiment evaluates the ability of this compound to enhance the efficacy of an MRP1 substrate chemotherapeutic agent, such as vincristine, in a preclinical animal model.
Caption: Workflow for an in vivo tumor growth delay study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject MRP1-overexpressing tumor cells (e.g., HeLa-T5) into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups: (1) vehicle control, (2) vincristine alone, (3) this compound alone, and (4) the combination of vincristine and this compound.
-
Drug Administration: Administer the drugs according to a predefined schedule and route (e.g., intravenous for vincristine, oral or intraperitoneal for this compound).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Data Analysis: The study endpoint is typically when tumors in the control group reach a certain size. The primary efficacy endpoint is tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach a specific volume compared to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
This compound has demonstrated significant potential as a selective inhibitor of MRP1, effectively reversing multidrug resistance in preclinical models. Its ability to restore the efficacy of conventional chemotherapeutic agents highlights its promise as an adjunct to cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other MRP1 inhibitors as a strategy to combat multidrug resistance in cancer.
References
The Modulatory Effect of LY-402913 on the ATPase Activity of Multidrug Resistance Protein 1 (MRP1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the effects of LY-402913, a selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), on the transporter's essential ATP hydrolysis activity. While direct quantitative data on the inhibition of ATP hydrolysis by this compound is not extensively available in the public domain, this document synthesizes the existing knowledge on its functional inhibition of MRP1-mediated transport, which is intrinsically linked to its ATPase function. Furthermore, we provide a detailed, generalized experimental protocol for assessing the impact of compounds like this compound on the vanadate-sensitive ATPase activity of MRP1. Visual representations of the MRP1 transport cycle and a conceptual workflow for inhibitor screening are also presented to facilitate a deeper understanding of the underlying mechanisms and experimental approaches.
Introduction to MRP1 and its Role in Multidrug Resistance
The Multidrug Resistance Protein 1 (MRP1), also known as ABCC1, is a member of the ATP-binding cassette (ABC) transporter superfamily. These transporters are ubiquitously expressed in various tissues and play a crucial role in cellular detoxification by actively effluxing a wide range of substrates, including therapeutic drugs, toxins, and endogenous metabolites. The energy required for this transport process is derived from the hydrolysis of ATP, a reaction catalyzed by the nucleotide-binding domains (NBDs) of the protein.
Overexpression of MRP1 in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs. Consequently, the development of potent and selective MRP1 inhibitors is a key strategy to overcome MDR and enhance the efficacy of cancer treatments.
This compound: A Selective MRP1 Inhibitor
This compound is a tricyclic isoxazole compound identified as a selective and potent inhibitor of MRP1.[1] Its primary mechanism of action involves the modulation of MRP1's transport function, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.
Quantitative Data on Functional Inhibition of MRP1 by this compound
While direct measurement of the inhibition of ATP hydrolysis by this compound is not prominently reported, its efficacy has been quantified through functional assays that measure the inhibition of substrate transport. These assays provide an indirect but physiologically relevant assessment of the compound's impact on the ATP-dependent activity of MRP1.
| Parameter | Cell Line / System | Substrate | Value | Reference |
| EC50 (Drug Resistance Reversal) | HeLa-T5 | Doxorubicin | 0.90 µM | [1] |
| EC50 (Inhibition of Substrate Uptake) | MRP1-overexpressing HeLa-T5 cell membrane vesicles | Leukotriene C4 (LTC4) | 1.8 µM | [1] |
These values demonstrate that this compound effectively inhibits the transport capabilities of MRP1 at sub-micromolar to low micromolar concentrations. This inhibition of substrate transport is a direct consequence of the interference with the ATP hydrolysis cycle that powers the transporter.
Experimental Protocol: MRP1 ATPase Activity Assay
To directly assess the effect of an inhibitor like this compound on the enzymatic activity of MRP1, a vanadate-sensitive ATPase assay is commonly employed. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The vanadate-sensitive portion of the total ATPase activity is attributed to ABC transporters like MRP1, as they are characteristically inhibited by sodium orthovanadate.
Materials and Reagents
-
MRP1-containing membrane vesicles (from Sf9 or mammalian cells overexpressing MRP1)
-
ATP (magnesium salt)
-
Sodium orthovanadate (Na3VO4)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl2, 2 mM DTT, 1 mM EGTA)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Microplate reader
Assay Procedure
-
Preparation of Reagents: Prepare stock solutions of ATP, sodium orthovanadate, and this compound in appropriate solvents. The final concentration of the solvent should be kept low (e.g., <1% DMSO) to avoid interference with the assay.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations to the designated wells. Include a vehicle control (solvent only).
-
To determine the vanadate-sensitive activity, add sodium orthovanadate to a final concentration of 1 mM to a set of control wells.
-
Add the MRP1-containing membrane vesicles to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the transporter.
-
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 5 mM to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP hydrolysis occurs. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green solution with a stopping agent like citric acid).
-
Allow color to develop according to the manufacturer's instructions.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green) using a microplate reader.
-
Data Analysis:
-
Calculate the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.
-
The MRP1-specific ATPase activity is calculated by subtracting the activity in the presence of vanadate (non-MRP1 ATPase activity) from the total activity (in the absence of vanadate).
-
The effect of this compound is determined by comparing the MRP1-specific ATPase activity in the presence of the compound to the vehicle control.
-
Data can be plotted as percentage of inhibition versus compound concentration to determine the IC50 value.
-
Visualizing MRP1 Function and Inhibition
MRP1 ATP Hydrolysis and Substrate Transport Cycle
The following diagram illustrates the key conformational changes of MRP1 during the ATP-dependent transport of a substrate.
Caption: Simplified schematic of the MRP1 transport cycle.
Experimental Workflow for Screening MRP1 ATPase Inhibitors
This diagram outlines the logical flow of an experiment designed to identify and characterize inhibitors of MRP1's ATPase activity.
Caption: Workflow for screening inhibitors of MRP1 ATPase activity.
Conclusion
References
Understanding the Selectivity of LY-402913 for ABCC1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of the compound LY-402913 for the ATP-binding cassette subfamily C member 1 (ABCC1), also known as multidrug resistance protein 1 (MRP1). This document collates available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's interaction with this important transporter protein.
Core Data Presentation: Selectivity and Potency of this compound
The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound as an inhibitor of ABCC1.
| Parameter | Cell Line / System | Substrate | Value | Reference |
| EC50 (Doxorubicin Resistance Reversal) | HeLa-T5 (MRP1-overexpressing) | Doxorubicin | 0.90 µM | [1] |
| EC50 (LTC4 Uptake Inhibition) | Membrane vesicles from HeLa-T5 cells | Leukotriene C4 (LTC4) | 1.8 µM | [1] |
| Selectivity vs. P-glycoprotein (ABCB1) | HL60/Adr and HL60/Vinc cells | Not specified | ~22-fold | [1] |
Key Experiments and Methodologies
The following sections provide detailed protocols for the key experiments cited in the characterization of this compound's selectivity for ABCC1. These protocols are based on the information available in the primary literature and general methodologies for similar assays.
Doxorubicin Resistance Reversal Assay
Objective: To determine the concentration of this compound required to restore the sensitivity of ABCC1-overexpressing cancer cells to doxorubicin.
Cell Line: HeLa-T5, a human cervical adenocarcinoma cell line transfected to overexpress ABCC1 (MRP1)[2].
Protocol:
-
Cell Seeding: Seed HeLa-T5 cells in 96-well plates at a density of 5 x 10³ cells per well in a suitable culture medium. Allow cells to attach for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound. Prepare a range of concentrations of doxorubicin.
-
Treatment: Treat the cells with varying concentrations of doxorubicin in the presence or absence of different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) for doxorubicin in the presence of each concentration of this compound. The EC50 for resistance reversal is the concentration of this compound that restores 50% of the sensitivity to doxorubicin.
ATP-Dependent Leukotriene C4 (LTC4) Uptake Assay
Objective: To measure the direct inhibitory effect of this compound on the transport activity of ABCC1 using a known high-affinity substrate, LTC4.
System: Membrane vesicles isolated from ABCC1-overexpressing HeLa-T5 cells.
Protocol:
-
Membrane Vesicle Preparation:
-
Grow HeLa-T5 cells to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Isolate the membrane fraction by differential centrifugation.
-
Resuspend the membrane vesicles in a suitable buffer and determine the protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, incubate the membrane vesicles (typically 2.5-5 µg of protein) with varying concentrations of this compound.
-
Initiate the transport reaction by adding a reaction mixture containing a fixed concentration of [³H]LTC4 (e.g., 50 nM) and either ATP (e.g., 4 mM) or AMP (as a negative control).
-
Incubate the reaction for a short period (e.g., 1-2 minutes) at a controlled temperature (e.g., 23°C or 37°C).
-
Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the unincorporated substrate.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. Determine the EC50 value for this compound, which is the concentration that inhibits 50% of the ATP-dependent [³H]LTC4 uptake.
In Vivo Tumor Growth Delay Study
Objective: To evaluate the efficacy of this compound in enhancing the anti-tumor effect of an ABCC1 substrate chemotherapeutic agent in a preclinical animal model.
Model: Nude mice bearing xenografts of MRP1-overexpressing tumors.
Protocol:
-
Tumor Implantation: Subcutaneously inject MRP1-overexpressing tumor cells into the flank of nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Vincristine alone
-
This compound alone
-
Vincristine in combination with this compound
-
-
Drug Administration: Administer the drugs according to a predefined schedule and route (e.g., intraperitoneal or oral for this compound, intravenous for vincristine).
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or when the tumors in the control group reach a maximum allowed size.
-
Data Analysis: Compare the tumor growth rates and the time it takes for tumors to reach a certain volume (tumor growth delay) between the different treatment groups.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental logic and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for characterizing this compound's selectivity for ABCC1.
Caption: The leukotriene C4 signaling pathway and the inhibitory action of this compound on ABCC1-mediated LTC4 efflux.
References
LY-402913 as a Chemical Probe for MRP1 Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of LY-402913, a selective chemical probe for the Multidrug Resistance Protein 1 (MRP1/ABCC1). It details the compound's mechanism of action, quantitative profile, and key experimental protocols for its use in studying MRP1 function.
Introduction to Multidrug Resistance Protein 1 (MRP1)
Multidrug Resistance Protein 1 (MRP1), encoded by the ABCC1 gene, is a prominent member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] This 190 kDa transmembrane protein functions as an ATP-dependent efflux pump, actively transporting a wide array of substrates out of the cell.[2][3] Its substrates include anticancer drugs (e.g., doxorubicin, vincristine), conjugated organic anions like the pro-inflammatory leukotriene C4 (LTC4), and glutathione (GSH) conjugates.[1][3]
MRP1 plays a dual role in cellular physiology. It is integral to tissue defense by protecting cells from xenobiotics and oxidative stress.[2] However, its overexpression in cancer cells is a significant clinical challenge, leading to multidrug resistance (MDR) and subsequent failure of chemotherapy.[2] Therefore, selective and potent chemical probes are essential tools for elucidating the complex functions of MRP1 and for developing strategies to overcome MDR.
This compound: A Selective MRP1 Chemical Probe
This compound is a potent and selective, small-molecule inhibitor of MRP1, belonging to the tricyclic isoxazole class of compounds.[4] It serves as a valuable chemical probe to investigate MRP1-mediated transport and to reverse MRP1-dependent drug resistance in experimental models.[4][5]
Mechanism of Action
MRP1 utilizes the energy from ATP hydrolysis to expel substrates, thereby lowering their intracellular concentration.[1] Many substrates, including vinca alkaloids and anthracyclines, are co-transported with GSH.[1] this compound acts by directly inhibiting this transport function. By binding to MRP1, this compound non-competitively or competitively blocks the efflux of its substrates, leading to their intracellular accumulation and, in the case of cytotoxic drugs, restoring their efficacy.
Caption: Mechanism of MRP1-mediated substrate efflux from the cell.
Caption: this compound binds to MRP1, blocking substrate efflux.
Quantitative Profile of this compound
The efficacy and selectivity of a chemical probe are defined by its quantitative parameters. This compound demonstrates potent activity against MRP1 with significant selectivity over other related transporters like P-glycoprotein (P-gp/ABCB1).
Table 1: Potency of this compound in MRP1-Overexpressing Cells
| Assay Type | Cell Line | Substrate | EC50 Value (µM) | Reference |
| Doxorubicin Resistance Reversal | HeLa-T5 | Doxorubicin | 0.90 | [4] |
| LTC4 Transport Inhibition | HeLa-T5 (Membrane Vesicles) | Leukotriene C4 | 1.8 | [4] |
EC50 (Half-maximal effective concentration) is the concentration of this compound required to achieve 50% of the maximal effect in the given assay.[6]
Table 2: Selectivity Profile of this compound
| Transporter | Activity Metric | Fold Selectivity (vs. P-gp) | Reference |
| MRP1 (ABCC1) | Reversal of drug resistance | ~22-fold more potent for MRP1 | [4][5] |
| P-glycoprotein (P-gp/ABCB1) | Reversal of drug resistance | - | [4][5] |
Experimental Protocols Using this compound
The following protocols provide a framework for using this compound to probe MRP1 function in various experimental settings.
Protocol 1: Cellular Drug Resistance Reversal Assay
This assay determines the ability of this compound to sensitize MRP1-overexpressing cancer cells to a cytotoxic substrate.
1. Materials:
- MRP1-overexpressing cell line (e.g., HeLa-T5, H69AR) and a corresponding parental/sensitive cell line.
- Cell culture medium and supplements.
- Cytotoxic MRP1 substrate (e.g., Doxorubicin, Vincristine, Etoposide).
- This compound stock solution (in DMSO).
- Cell viability reagent (e.g., MTT, PrestoBlue).
- 96-well microplates.
2. Methodology:
- Cell Seeding: Seed both MRP1-overexpressing and parental cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of the cytotoxic drug. For each drug concentration, prepare a set with a fixed concentration of this compound (e.g., 1 µM) and a set with vehicle control (DMSO).
- Treatment: Remove the old medium and add the medium containing the drug and this compound/vehicle combinations to the appropriate wells.
- Incubation: Incubate the plates for a period corresponding to 2-3 cell doubling times (typically 48-72 hours).
- Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure absorbance or fluorescence using a plate reader.
- Analysis: Normalize the data to untreated controls. Plot cell viability against drug concentration and determine the IC50 (drug concentration that inhibits 50% of cell growth) for each condition. The "fold reversal" is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound.
Protocol 2: MRP1-Mediated Transport Assay (LTC4 Uptake)
This assay directly measures the inhibition of MRP1 transport activity using inside-out membrane vesicles.[4]
1. Materials:
- Membrane vesicles prepared from MRP1-overexpressing cells.
- Radiolabeled substrate (e.g., [³H]-LTC4).
- Transport buffer (e.g., sucrose-Tris buffer).
- ATP and an ATP-regenerating system (creatine kinase and creatine phosphate).
- This compound stock solution (in DMSO).
- Ice-cold stop buffer.
- Glass fiber filters.
- Scintillation fluid and counter.
2. Methodology:
- Vesicle Preparation: Prepare inside-out plasma membrane vesicles from MRP1-overexpressing cells using established methods like nitrogen cavitation or Dounce homogenization followed by differential centrifugation.
- Reaction Setup: In microcentrifuge tubes on ice, combine membrane vesicles (5-10 µg protein), transport buffer, ATP-regenerating system, and varying concentrations of this compound or vehicle control. Pre-incubate for 5-10 minutes at 37°C.
- Initiate Transport: Start the transport reaction by adding ATP and [³H]-LTC4.
- Incubation: Incubate at 37°C for a short, defined period (e.g., 1-5 minutes) where uptake is linear.
- Stop Reaction: Terminate the reaction by adding a large volume of ice-cold stop buffer.
- Filtration: Rapidly filter the mixture through a glass fiber filter under vacuum to trap the vesicles. Wash the filter immediately with more ice-cold stop buffer to remove untransported substrate.
- Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Analysis: Determine the ATP-dependent transport by subtracting the values from parallel reactions conducted without ATP. Plot the percentage of inhibition against the this compound concentration to calculate the EC50 value.[4]
Protocol 3: MRP1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MRP1 and how it is modulated by this compound. The principle relies on the colorimetric detection of inorganic phosphate (Pi) released during hydrolysis.[7]
1. Materials:
- Purified, reconstituted MRP1 or MRP1-enriched membrane vesicles.[8]
- Assay buffer.
- ATP.
- This compound and/or a known MRP1 substrate (e.g., LTC4, Estradiol-17-β-D-glucuronide).[8]
- Sodium orthovanadate (Na3VO4), a general ABC transporter inhibitor, for control measurements.
- Reagents for Pi detection (e.g., ammonium molybdate, malachite green).
2. Methodology:
- Reaction Setup: In a 96-well plate, add MRP1-containing vesicles/proteoliposomes, assay buffer, and the test compound (this compound, vehicle, or a known substrate). Include control wells with vanadate to determine the MRP1-specific ATPase activity.
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
- Initiate Reaction: Start the reaction by adding a defined concentration of Mg-ATP.
- Incubation: Incubate at 37°C for a time period where Pi release is linear (e.g., 20-30 minutes).
- Termination and Detection: Stop the reaction by adding the colorimetric detection reagent. After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
- Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The MRP1-specific activity is the difference between the total ATPase activity (no vanadate) and the background activity (with vanadate). Determine the effect of this compound by comparing the MRP1-specific activity in its presence to the vehicle control.
Integrated Experimental Workflow
The effective use of this compound as a chemical probe often follows a logical progression of experiments to confirm its effects on MRP1 from the cellular level to the molecular mechanism.
Caption: Logical workflow for characterizing an MRP1 inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the study of MRP1. Its ability to effectively reverse multidrug resistance in cellular models and directly inhibit the transporter's biochemical functions makes it an indispensable tool for researchers.[4][5] The protocols and data presented in this guide offer a comprehensive framework for utilizing this compound to explore the physiological and pathological roles of MRP1, investigate its mechanism of action, and aid in the development of novel therapeutics to overcome multidrug resistance in cancer.
References
- 1. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic isoxazoles are novel inhibitors of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ATPase activity of purified and reconstituted multidrug resistance protein MRP1 from drug-selected H69AR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Tricyclic Isoxazole MRP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of tricyclic isoxazole inhibitors targeting the Multidrug Resistance-Associated Protein 1 (MRP1). MRP1 is a key ATP-binding cassette (ABC) transporter that confers resistance to a wide range of anticancer drugs, making it a critical target for overcoming multidrug resistance in cancer therapy. This document details the structure-activity relationships, experimental protocols, and relevant biological pathways associated with these potent and selective MRP1 inhibitors.
Introduction: The Challenge of Multidrug Resistance and the Role of MRP1
Multidrug resistance (MDR) is a major obstacle to the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ABC transporters, such as MRP1 (ABCC1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] MRP1 is known to transport a broad spectrum of substrates, including natural product drugs like doxorubicin and vincristine, as well as conjugated organic anions such as leukotriene C4 (LTC4).[3][4] The development of small molecule inhibitors that can block the function of MRP1 is a promising strategy to reverse MDR and restore the effectiveness of chemotherapy.[1]
This guide focuses on a series of tricyclic isoxazole derivatives that have emerged as potent and selective inhibitors of MRP1. These compounds have demonstrated the ability to reverse MRP1-mediated drug resistance in cellular models and have shown efficacy in in vivo tumor models.[3][5]
Discovery and Structure-Activity Relationship (SAR) of Tricyclic Isoxazole MRP1 Inhibitors
A novel class of tricyclic isoxazoles was identified through a screening campaign as selective inhibitors of MRP1.[3] Structure-activity relationship (SAR) studies led to the optimization of this series, resulting in the identification of potent lead compounds.
Initial Lead Compound: LY402913
The initial lead compound, LY402913 , demonstrated significant MRP1 inhibitory activity. It was shown to reverse resistance to doxorubicin in MRP1-overexpressing HeLa-T5 cells and to inhibit the ATP-dependent transport of LTC4 into membrane vesicles prepared from these cells.[3]
Cyclohexyl-Linked Analogs: Enhanced Potency and Selectivity
Further SAR exploration led to the development of cyclohexyl-linked tricyclic isoxazoles, which exhibited enhanced potency and selectivity for MRP1 over other ABC transporters like P-glycoprotein (P-gp).[5] One of the most potent compounds from this series, compound 21b , showed sub-micromolar efficacy in reversing doxorubicin resistance and inhibiting LTC4 uptake.[5]
Table 1: In Vitro Activity of Key Tricyclic Isoxazole MRP1 Inhibitors
| Compound | Doxorubicin Resistance Reversal in HeLa-T5 Cells (EC50, µM) | MRP1-mediated LTC4 Uptake Inhibition (EC50, µM) | P-glycoprotein Selectivity (Fold) | Reference |
| LY402913 | 0.90 | 1.8 | ~22 | [3] |
| 21b | 0.093 | 0.064 | 1115 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of tricyclic isoxazole MRP1 inhibitors.
Synthesis of the Tricyclic Isoxazole Core
The synthesis of the core tricyclic isoxazole structure, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, is a key step in the preparation of this class of inhibitors. While specific, detailed protocols for the patented compounds are proprietary, a general approach can be outlined based on publicly available information on the synthesis of related structures.
General Synthetic Scheme:
The synthesis typically involves the construction of the isoxazole ring fused to a tetrahydropyridine core. This can be achieved through various synthetic routes, often starting from a suitable piperidine derivative. One plausible approach involves the reaction of a β-ketoester derivative of a protected piperidine with hydroxylamine to form the isoxazole ring. Subsequent modifications and deprotection steps would lead to the desired tricyclic core.
A detailed, step-by-step synthetic protocol for a closely related analog, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, has been published and can serve as a reference for the development of a synthetic route to the isoxazole core.[1]
MRP1-Mediated Doxorubicin Resistance Reversal Assay
This assay is used to determine the ability of a compound to reverse MRP1-mediated resistance to a chemotherapeutic agent, such as doxorubicin.
Cell Line: MRP1-overexpressing HeLa-T5 cells and the parental HeLa cell line.
Protocol:
-
Seed HeLa and HeLa-T5 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of doxorubicin.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Calculate the EC50 value, which is the concentration of the test compound that restores the sensitivity of the resistant cells to doxorubicin by 50%.
MRP1-Mediated LTC4 Uptake Inhibition Assay
This is a direct biochemical assay to measure the inhibition of MRP1 transport activity.
Preparation of Membrane Vesicles: Prepare inside-out membrane vesicles from MRP1-overexpressing cells (e.g., HeLa-T5) to expose the ATP-binding and substrate-binding sites.
Protocol:
-
Incubate the membrane vesicles with the test compound at various concentrations.
-
Initiate the transport reaction by adding ATP and radiolabeled [³H]LTC4.
-
After a short incubation period, stop the reaction by rapid filtration through a filter membrane that retains the vesicles but allows the free substrate to pass through.
-
Wash the filters to remove any non-specifically bound substrate.
-
Quantify the amount of radiolabeled LTC4 trapped inside the vesicles using liquid scintillation counting.
-
Determine the EC50 value for the inhibition of ATP-dependent LTC4 uptake.
Visualizing Key Processes
To better understand the context and workflow of this research, the following diagrams have been generated.
MRP1 Signaling and Drug Efflux
The following diagram illustrates the central role of MRP1 in mediating multidrug resistance and its interaction with various cellular components.
Drug Discovery Workflow for MRP1 Inhibitors
The discovery and development of tricyclic isoxazole MRP1 inhibitors followed a structured workflow, from initial screening to in vivo validation.
Conclusion and Future Directions
The discovery of tricyclic isoxazole MRP1 inhibitors represents a significant advancement in the development of agents to combat multidrug resistance in cancer. The lead compounds, particularly the cyclohexyl-linked analogs, have demonstrated high potency, selectivity, and in vivo efficacy. This technical guide provides a foundational understanding of this important class of molecules for researchers in the field of oncology and drug discovery.
Future research in this area may focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their potential in combination with a broader range of chemotherapeutic agents and in various cancer types where MRP1 overexpression is a significant clinical challenge. The detailed experimental protocols and workflows provided herein should serve as a valuable resource for these ongoing efforts.
References
- 1. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. slideuplift.com [slideuplift.com]
- 3. US10626123B2 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Intracellular Dynamics of LY-402913: A Technical Guide to Accumulation and Efflux
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-402913, a tricyclic isoxazole, is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), a key transporter involved in the efflux of various xenobiotics and endogenous molecules from cells. While the primary focus of research on this compound has been its ability to reverse multidrug resistance by inhibiting the efflux of other therapeutic agents, understanding its own intracellular accumulation and efflux is critical for optimizing its therapeutic application. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, generalized experimental protocols for investigating its intracellular concentration and transport dynamics.
Introduction to this compound and MRP1
This compound is a small molecule inhibitor of MRP1 (also known as ABCC1), an ATP-binding cassette (ABC) transporter. MRP1 is a plasma membrane protein that actively transports a wide range of substrates, including anticancer drugs, conjugated organic anions, and inflammatory mediators, out of the cell. Overexpression of MRP1 is a significant mechanism of multidrug resistance in cancer cells, leading to reduced intracellular drug concentrations and therapeutic failure.
This compound has been shown to effectively reverse MRP1-mediated resistance to various chemotherapeutic agents. Its mechanism of action involves direct inhibition of the transport function of MRP1, thereby increasing the intracellular accumulation and efficacy of co-administered drugs.
Quantitative Data on the Inhibitory Activity of this compound
| Parameter | Cell Line/System | Substrate | Value | Reference |
| EC50 (Doxorubicin Resistance Reversal) | HeLa-T5 (MRP1-overexpressing) | Doxorubicin | 0.90 µM | |
| EC50 (LTC4 Uptake Inhibition) | Membrane vesicles from HeLa-T5 cells | Leukotriene C4 (LTC4) | 1.8 µM | |
| Selectivity vs. P-glycoprotein | HL60/Adr and HL60/Vinc cells | - | ~22-fold |
Experimental Protocols for Assessing Intracellular Accumulation and Efflux
The following are detailed, generalized protocols that can be adapted to study the intracellular accumulation and efflux of this compound. These methods are based on standard techniques used for characterizing the cellular pharmacokinetics of small molecules.
Intracellular Accumulation Assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of unlabeled this compound within cells.
Principle: Cells are incubated with this compound for a defined period. After incubation, the cells are washed to remove extracellular compound, and then lysed. The intracellular concentration of this compound in the cell lysate is then determined by a validated LC-MS/MS method.
Materials:
-
Cell line of interest (e.g., MRP1-overexpressing and parental control cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Incubation: Aspirate the culture medium and replace it with a medium containing a known concentration of this compound. Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Washing: To terminate the uptake, rapidly aspirate the compound-containing medium and wash the cells three times with ice-cold PBS. It is critical to perform this step quickly to prevent efflux.
-
Cell Lysis: Add a sufficient volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Lysate Collection: Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of a small aliquot of the lysate using a BCA protein assay. This will be used for normalization.
-
Sample Preparation for LC-MS/MS: Precipitate proteins from the remaining lysate (e.g., with acetonitrile), centrifuge to pellet the precipitate, and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Express the intracellular concentration as the amount of this compound per milligram of total cell protein (e.g., ng/mg protein).
The Impact of LY-402913 on Cancer Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY-402913 is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), a key ATP-binding cassette (ABC) transporter implicated in the efflux of chemotherapeutic agents from cancer cells, thereby contributing to multidrug resistance (MDR). While direct studies detailing the specific effects of this compound on intracellular signaling pathways are limited, its mechanism of action through MRP1 inhibition provides a strong basis for understanding its potential impact on critical cancer-associated signaling cascades, primarily the PI3K/Akt and MAPK pathways. This technical guide synthesizes the available information on the downstream consequences of MRP1 inhibition to provide a framework for investigating the effects of this compound on cancer cell signaling.
Introduction to this compound and MRP1
This compound is a small molecule inhibitor designed to selectively target and inhibit the function of MRP1 (also known as ABCC1). MRP1 is a transmembrane protein that actively transports a wide range of substrates, including various anticancer drugs, out of the cell in an ATP-dependent manner.[1] Overexpression of MRP1 is a common mechanism of acquired drug resistance in many types of cancer. By blocking the efflux activity of MRP1, this compound is expected to increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
The Interplay between MRP1 and Key Cancer Signaling Pathways
Emerging evidence suggests that the function and expression of MRP1 are not isolated events but are intricately linked with major intracellular signaling networks that govern cell survival, proliferation, and apoptosis.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[2][3] Several studies have indicated that the PI3K/Akt pathway can regulate the expression and activity of MRP1.[2][4] Activation of this pathway can lead to the upregulation of MRP1, contributing to drug resistance.[5] Therefore, inhibition of MRP1 by this compound may have indirect effects on the PI3K/Akt pathway by sensitizing cells to drugs that induce apoptosis, a process often suppressed by Akt signaling. Conversely, inhibiting the PI3K/Akt pathway has been shown to downregulate MRP1 expression, suggesting a potential synergistic effect when combining a PI3K/Akt inhibitor with an MRP1 inhibitor like this compound.[2][4]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 MAPK subfamilies, plays a crucial role in regulating cell growth, differentiation, and stress responses.[6] The link between MRP1 and the MAPK pathway is an area of active investigation. Some studies suggest that the expression of drug resistance proteins can be influenced by the MAPK pathway.[7] For instance, MEK inhibition has been shown to downregulate MRP1 expression in hepatocellular carcinoma cells.[6] This suggests that MRP1 activity could be modulated by MAPK signaling and that MRP1 inhibition might, in turn, influence cellular responses governed by this pathway, particularly in the context of chemotherapy-induced stress.
Quantitative Data on the Effects of MRP1 Inhibition
| Parameter | Cell Line | Treatment | Observed Effect | Reference |
| MRP1 Expression | Human hepatocellular carcinoma cells | MEK inhibitors (U0126, AZD6244) | Dose-dependent decrease in MRP1 protein expression. | [6] |
| Drug Accumulation | MRP1-overexpressing GLC4/Sb30 cells | Glibenclamide (MRP inhibitor) | Increased intracellular accumulation of calcein and vincristine. | [8] |
| Cell Viability (IC50) | Nasopharyngeal carcinoma CNE/DDP cells | LY294002 (PI3K inhibitor) | Decreased IC50 values for DDP, 5-Fu, VCR, ADM, and PTX, indicating reversal of resistance. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the impact of this compound on cancer cell signaling pathways.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other chemotherapeutic agents.
Materials:
-
Cancer cell lines of interest (e.g., those with known MRP1 expression)
-
96-well plates
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[9]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.[9]
Western Blot Analysis of Signaling Proteins
This protocol is used to assess the effect of this compound on the phosphorylation status and total protein levels of key signaling molecules like Akt and ERK.[10]
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-MRP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound and/or other compounds for the desired time points.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.[10]
MRP1 Transport Activity Assay
This assay measures the efflux activity of MRP1 and its inhibition by this compound using a fluorescent substrate like calcein-AM.
Materials:
-
MRP1-expressing and control cancer cell lines
-
96-well plates (black, clear bottom for fluorescence)
-
This compound
-
Calcein-AM (a fluorescent substrate of MRP1)
-
Known MRP1 inhibitors (e.g., MK-571) as positive controls
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-incubate the cells with this compound or control compounds for a specified time.
-
Add calcein-AM to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for uptake and cleavage by intracellular esterases.[11]
-
Wash the cells to remove extracellular calcein-AM.
-
Measure the intracellular fluorescence using a microplate reader or flow cytometer.[11]
-
A decrease in fluorescence indicates active MRP1-mediated efflux, while an increase in fluorescence in the presence of this compound indicates inhibition of MRP1 activity.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Impact of this compound on MRP1 and its relation to PI3K/Akt and MAPK signaling pathways.
Caption: Experimental workflow for Western Blot analysis of signaling proteins.
Caption: Workflow for MRP1 transport activity assay.
Conclusion and Future Directions
This compound holds promise as a therapeutic agent for overcoming MRP1-mediated multidrug resistance in cancer. While its direct impact on signaling pathways requires further elucidation, its mechanism as a selective MRP1 inhibitor strongly suggests an interplay with the PI3K/Akt and MAPK pathways. Future research should focus on detailed molecular studies to dissect the precise effects of this compound on these signaling cascades. Such investigations will not only enhance our understanding of the drug's mechanism of action but also pave the way for rational combination therapies to improve cancer treatment outcomes. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the intricate relationship between MRP1 inhibition by this compound and cancer cell signaling.
References
- 1. MRP1 and its role in anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. MEK inhibition induced downregulation of MRP1 and MRP3 expression in experimental hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of phospholipase C induces the expression of the multidrug resistance (MDR1) gene through the Raf-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics analysis reveals possible anticancer mechanisms of 5’-deoxy-5’-methylthioadenosine in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY-402913 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-402913 is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), a key transporter involved in the efflux of various chemotherapeutic agents from cancer cells. Overexpression of MRP1 is a significant mechanism of multidrug resistance (MDR) in cancer, leading to treatment failure. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound in reversing MRP1-mediated drug resistance and inhibiting its transport function. The provided methodologies for cell-based cytotoxicity assays and membrane vesicle transport assays will enable researchers to effectively evaluate the potential of this compound and similar compounds in overcoming MDR.
Introduction
Multidrug resistance remains a major obstacle in the successful treatment of cancer. One of the primary mechanisms underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MRP1), which actively pump a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. This compound has been identified as a selective inhibitor of MRP1.[1][2] This document outlines detailed experimental protocols for the in vitro characterization of this compound, focusing on its ability to reverse doxorubicin resistance in MRP1-overexpressing HeLa-T5 cells and to directly inhibit the transport of the MRP1 substrate, leukotriene C4 (LTC4).
Data Presentation
The following table summarizes the quantitative data for the in vitro activity of this compound.
| Parameter | Cell Line / System | Substrate | Value |
| EC₅₀ (Doxorubicin Resistance Reversal) | HeLa-T5 | Doxorubicin | 0.90 µM |
| EC₅₀ (LTC₄ Uptake Inhibition) | HeLa-T5 membrane vesicles | [³H]Leukotriene C₄ | 1.8 µM |
| Selectivity vs. P-glycoprotein | HL60/Adr and HL60/Vinc | - | ~22-fold |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting MRP1-mediated drug efflux.
Experimental Protocols
Reversal of Doxorubicin Resistance in HeLa-T5 Cells
This protocol details the methodology to assess the ability of this compound to reverse MRP1-mediated resistance to doxorubicin in the MRP1-overexpressing HeLa-T5 human cervical cancer cell line.
a. Cell Culture:
-
Culture HeLa-T5 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Regularly passage the cells to maintain exponential growth.
b. Cytotoxicity Assay (MTT or XTT):
-
Seed HeLa-T5 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[3]
-
Prepare a serial dilution of doxorubicin in culture medium.
-
Prepare solutions of this compound in culture medium. A final concentration of 5 µM this compound has been shown to be effective.[4]
-
Treat the cells with varying concentrations of doxorubicin in the presence or absence of a fixed concentration of this compound. Include appropriate vehicle controls.
-
Incubate the plates for 48 to 72 hours at 37°C.[3]
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO for MTT).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot the dose-response curves to determine the EC₅₀ of doxorubicin in the presence and absence of this compound.
Inhibition of [³H]Leukotriene C₄ (LTC₄) Uptake in HeLa-T5 Membrane Vesicles
This protocol describes a vesicle-based transport assay to directly measure the inhibitory effect of this compound on MRP1-mediated transport of its substrate, [³H]LTC₄.[5]
a. Preparation of Membrane Vesicles:
-
Grow MRP1-transfected HeLa-T5 cells to confluency.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-sucrose buffer) using a Dounce homogenizer.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Further purify the plasma membrane vesicles using a sucrose gradient centrifugation method.
-
Resuspend the final vesicle pellet in an appropriate transport buffer and determine the protein concentration.
b. Vesicular Transport Assay:
-
Prepare a reaction mixture containing transport buffer, an ATP-regenerating system (e.g., creatine kinase and creatine phosphate), and varying concentrations of this compound or vehicle control.
-
Initiate the transport reaction by adding 50 nM [³H]LTC₄ and ATP to the reaction mixture containing the membrane vesicles (approximately 20-50 µg of protein).[5]
-
Incubate the reaction at 37°C for a short, linear time period (e.g., 1-5 minutes).
-
Terminate the transport by adding ice-cold stop buffer.
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the vesicles from the unincorporated [³H]LTC₄.
-
Wash the filters with ice-cold stop buffer to remove any non-specifically bound radioactivity.
-
Quantify the amount of [³H]LTC₄ transported into the vesicles by liquid scintillation counting.
-
Determine the ATP-dependent transport by subtracting the values obtained in the absence of ATP (or in the presence of a non-hydrolyzable ATP analog).
-
Plot the percentage of inhibition of ATP-dependent [³H]LTC₄ transport as a function of this compound concentration to determine the EC₅₀ value.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
References
- 1. The G671V variant of MRP1/ABCC1 links doxorubicin-induced acute cardiac toxicity to disposition of the glutathione conjugate of 4-hydroxy-2-trans-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A high-throughput assay for measurement of multidrug resistance protein-mediated transport of leukotriene C4 into membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LY-402913 to Overcome Doxorubicin Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely employed in cancer chemotherapy. However, its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon where cancer cells become cross-resistant to a variety of structurally and functionally unrelated drugs. A primary mechanism underlying doxorubicin resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MRP1/ABCC1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.
LY-402913 has been identified as a potent and selective inhibitor of MRP1. By blocking the function of this transporter, this compound can restore the sensitivity of resistant cancer cells to MRP1 substrates like doxorubicin. These application notes provide detailed protocols for utilizing this compound to investigate and overcome doxorubicin resistance in in vitro cancer cell models.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in modulating doxorubicin resistance. This data has been compiled from preclinical studies and demonstrates the potential of this compound as a chemosensitizing agent.
| Cell Line | Resistance Mechanism | Compound | Parameter | Value | Reference |
| HeLa-T5 | MRP1 Overexpression | This compound | EC50 (Doxorubicin Resistance Reversal) | 0.90 µM | [1] |
| HeLa-T5 | MRP1 Overexpression | This compound | IC50 (LTC4 Uptake Inhibition) | 1.8 µM | [1] |
| HL60/Adr | P-glycoprotein Overexpression | This compound | Selectivity vs. P-gp | ~22-fold less active | [1] |
| HL60/Vinc | P-glycoprotein Overexpression | This compound | Selectivity vs. P-gp | ~22-fold less active | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound in overcoming doxorubicin resistance.
Caption: Experimental workflow for the cell viability (MTT) assay.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in reversing doxorubicin resistance.
Cell Culture of Doxorubicin-Resistant Cell Lines
Objective: To maintain and propagate doxorubicin-resistant and parental (sensitive) cancer cell lines for subsequent experiments.
Materials:
-
Doxorubicin-resistant cancer cell line (e.g., HeLa-T5, an MRP1-overexpressing cell line)
-
Parental cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture both parental and doxorubicin-resistant cell lines in their respective complete growth media.
-
To maintain the resistant phenotype, supplement the growth medium for the resistant cell line with a concentration of doxorubicin equal to its IC50 value. This concentration should be determined empirically for each cell line.
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer once with sterile PBS. b. Add an appropriate volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach. c. Neutralize the trypsin by adding 2-3 volumes of complete growth medium. d. Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. f. Seed the cells into new culture flasks at the desired split ratio (e.g., 1:5 to 1:10).
-
For experiments, seed the cells in doxorubicin-free medium unless otherwise specified.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the cytotoxicity of doxorubicin in resistant and sensitive cancer cells and to calculate the IC50 values.
Materials:
-
Parental and doxorubicin-resistant cells
-
96-well cell culture plates
-
Doxorubicin hydrochloride stock solution
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of doxorubicin in complete growth medium.
-
Prepare solutions of doxorubicin in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM). A separate dose-response curve for this compound alone should be performed to determine its inherent cytotoxicity.
-
Aspirate the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
MRP1-Mediated Leukotriene C4 (LTC4) Uptake Assay in Membrane Vesicles
Objective: To directly measure the inhibitory effect of this compound on the transport activity of MRP1.
Materials:
-
Membrane vesicles prepared from MRP1-overexpressing cells (e.g., HeLa-T5) and control cells.
-
[3H]-Leukotriene C4 (LTC4)
-
This compound
-
ATP and AMP
-
Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl2)
-
Creatine kinase and creatine phosphate (for ATP regenerating system)
-
96-well filtration plates (e.g., Millipore MultiScreenHTS-FB)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Prepare membrane vesicles from HeLa-T5 cells according to established protocols.
-
In a 96-well plate, pre-incubate the membrane vesicles (5-10 µg of protein) with various concentrations of this compound or vehicle (DMSO) in transport buffer for 10 minutes at 37°C.
-
Initiate the transport reaction by adding transport buffer containing [3H]-LTC4 (e.g., 50 nM) and either ATP (e.g., 4 mM) or AMP (as a negative control), along with an ATP regenerating system. The final reaction volume is typically 50 µL.
-
Incubate the reaction mixture at 37°C for a short period (e.g., 1-5 minutes) during which uptake is linear.
-
Terminate the reaction by adding 150 µL of ice-cold stop solution (transport buffer without ATP).
-
Rapidly filter the reaction mixture through the 96-well filtration plate and wash the filters three times with ice-cold stop solution to remove unbound [3H]-LTC4.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
-
Determine the IC50 value of this compound for the inhibition of LTC4 transport by plotting the percentage of inhibition against the concentration of this compound.
Intracellular Doxorubicin Accumulation Assay
Objective: To visualize and quantify the effect of this compound on the intracellular accumulation of doxorubicin in resistant cells.
Materials:
-
Parental and doxorubicin-resistant cells
-
Glass-bottom culture dishes or 24-well plates
-
Doxorubicin hydrochloride
-
This compound
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope or flow cytometer
Protocol (Fluorescence Microscopy):
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Pre-treat the cells with a non-toxic concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Add doxorubicin (e.g., 5-10 µM) to the medium and incubate for an additional 1-4 hours.
-
Wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
If desired, counterstain the nuclei with Hoechst 33342 or DAPI.
-
Immediately visualize the cells using a fluorescence microscope. Doxorubicin exhibits intrinsic red fluorescence.
-
Capture images and quantify the fluorescence intensity in the nuclear and/or cytoplasmic compartments using appropriate image analysis software.
Protocol (Flow Cytometry):
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Follow steps 2 and 3 from the microscopy protocol.
-
Wash the cells twice with ice-cold PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer (e.g., with an excitation wavelength of 488 nm and an emission filter of 575/26 nm).
-
Quantify the mean fluorescence intensity of the cell population.
Conclusion
The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound as a tool to study and potentially reverse doxorubicin resistance mediated by the MRP1 transporter. The provided data and diagrams serve as a valuable reference for designing and interpreting experiments aimed at developing novel strategies to overcome multidrug resistance in cancer. Careful optimization of experimental conditions for specific cell lines and research questions is recommended.
References
Application Notes and Protocols for LY-402913 Administration in Mouse Xenograft Models
Researchers, scientists, and drug development professionals will find in these application notes a summary of available information and protocols for the administration and dosage of LY-402913 in mouse xenograft models. However, detailed published data on specific administration protocols and dosages for this compound in such models are limited.
This compound is identified as a selective inhibitor of the multidrug resistance protein 1 (MRP1).[1][2] Preclinical studies have indicated its potential in overcoming drug resistance in cancer cells. Notably, research has shown that in combination with the MRP1 substrate vincristine, this compound can delay the growth of tumors that overexpress MRP1 in in vivo models.[1]
While the available literature confirms the in vivo activity of this compound in mouse xenograft models, specific details regarding the experimental protocols, including vehicle formulation, administration route, dosage, and treatment schedule, are not extensively documented in publicly accessible scientific literature. The foundational study mentioning its in vivo efficacy provides a high-level summary without the granular methodological details required for replication.[1]
General Experimental Protocol for Xenograft Studies
For researchers designing studies with MRP1 inhibitors like this compound, a general workflow for a mouse xenograft study is outlined below. This workflow is based on common practices in preclinical oncology research and should be adapted based on the specific cell line, mouse strain, and experimental goals.
Signaling Pathway of MRP1-Mediated Drug Efflux
This compound functions by inhibiting the MRP1 transporter, which is an ATP-binding cassette (ABC) transporter. The diagram below illustrates the mechanism of MRP1-mediated drug resistance and the point of intervention for an inhibitor like this compound.
Recommendations for Further Research
Given the absence of detailed public data for this compound, researchers are advised to:
-
Conduct pilot studies: Perform dose-ranging and toxicity studies to determine the maximum tolerated dose (MTD) of this compound, both as a single agent and in combination with vincristine, in the specific mouse strain being used.
-
Optimize administration route: Investigate different administration routes (e.g., oral, intraperitoneal, intravenous) to determine the most effective delivery method for this compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) analysis: Characterize the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion. Correlate drug exposure with pharmacodynamic markers of MRP1 inhibition in the tumor tissue.
Due to the limited availability of specific protocols for this compound, researchers may also consider investigating other, more extensively documented MRP1 inhibitors to achieve their research objectives.
Conclusion
While this compound has been identified as an in vivo active MRP1 inhibitor, the lack of detailed administration and dosage information in mouse xenograft models in the public domain presents a significant challenge for researchers. The information and general protocols provided herein are intended to serve as a foundational guide. It is imperative that any in vivo studies with this compound be preceded by thorough pilot and optimization experiments to establish a safe and effective dosing regimen.
References
Application Notes and Protocols: Co-administration of LY-402913 and Vincristine for in vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a protocol for the in vivo co-administration of LY-402913, a selective Multidrug Resistance Protein 1 (MRP1) inhibitor, and vincristine, a microtubule-targeting chemotherapeutic agent. The combination of these two agents has been shown to be effective in delaying the growth of MRP1-overexpressing tumors in preclinical models. This compound functions by inhibiting the efflux of vincristine from cancer cells that overexpress the MRP1 transporter, thereby increasing the intracellular concentration and enhancing the cytotoxic effects of vincristine.
Mechanism of Action
Vincristine, a vinca alkaloid, exerts its anticancer effects by binding to tubulin, which disrupts the assembly of microtubules. This interference with microtubule dynamics leads to mitotic arrest in the M phase of the cell cycle and subsequent apoptosis. However, the efficacy of vincristine can be limited by the overexpression of efflux pumps like MRP1, which actively transport the drug out of the cancer cells.
This compound is a potent and selective inhibitor of MRP1. By blocking the function of this transporter, this compound prevents the efflux of vincristine, leading to its accumulation within the cancer cells. This increased intracellular concentration of vincristine enhances its ability to disrupt microtubule formation, resulting in a more potent antitumor effect in MRP1-overexpressing tumors.
Signaling Pathway and Drug Interaction
Caption: Interaction of Vincristine and this compound in an MRP1-overexpressing cancer cell.
Experimental Protocol
This protocol is based on published preclinical studies investigating the co-administration of an MRP1 inhibitor and vincristine in a murine xenograft model.
1. Cell Lines and Animal Models
-
Cell Line: HeLa-T5, a human cervical cancer cell line engineered to overexpress MRP1, is a suitable model.
-
Animal Model: Female athymic nude mice are commonly used for establishing xenografts.
2. Reagents and Preparation
-
Vincristine Sulfate: Prepare for intravenous (IV) administration as per the manufacturer's instructions.
-
This compound: For oral (PO) administration, this compound can be formulated as a suspension in a suitable vehicle, such as 1% carboxymethylcellulose (CMC) in water.
3. In Vivo Xenograft Study
-
Tumor Implantation: Subcutaneously implant HeLa-T5 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (length × width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
4. Dosing and Administration
-
Vincristine: Administer intravenously at a dose of 1 mg/kg, once weekly.
-
This compound: Administer orally at a dose of 50 mg/kg, twice daily, for the duration of the study.
-
Co-administration Schedule: Administer the first daily dose of this compound approximately 1-2 hours before the weekly vincristine injection.
5. Experimental Workflow
Caption: Experimental workflow for the in vivo co-administration of this compound and vincristine.
Data Presentation
The following table summarizes the expected outcomes from the in vivo study. Please note that specific quantitative data from the original study by Norman et al. (2002) is not publicly available. The values presented here are illustrative based on the reported findings of delayed tumor growth.
| Treatment Group | Dosing Regimen | Expected Outcome |
| Control | Vehicle (PO, BID) + Saline (IV, QW) | Normal tumor growth |
| Vincristine Alone | Vehicle (PO, BID) + 1 mg/kg Vincristine (IV, QW) | Minimal to moderate tumor growth inhibition |
| This compound Alone | 50 mg/kg this compound (PO, BID) + Saline (IV, QW) | No significant antitumor effect |
| Combination | 50 mg/kg this compound (PO, BID) + 1 mg/kg Vincristine (IV, QW) | Significant delay in tumor growth compared to all other groups |
Conclusion
The co-administration of this compound with vincristine represents a promising strategy to overcome MRP1-mediated drug resistance in cancer. The provided protocol offers a framework for researchers to investigate this therapeutic approach in a preclinical setting. Careful monitoring of animal welfare and adherence to ethical guidelines for animal research are paramount. Further studies may be warranted to optimize dosing schedules and explore the efficacy of this combination in other MRP1-overexpressing tumor models.
Application Note: Preparation of LY-402913 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and use of stock solutions of LY-402913, a selective multidrug resistance protein 1 (MRP1) inhibitor, for in vitro cell culture applications.
Introduction
This compound is a potent and selective inhibitor of the multidrug resistance protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[1][2] MRP1 is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates, including various anticancer drugs, out of the cell.[2] Overexpression of MRP1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to reduced efficacy of chemotherapy. By inhibiting MRP1, this compound can reverse this resistance and restore sensitivity to chemotherapeutic agents.[2]
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This protocol outlines the necessary steps, from handling the powdered compound to preparing working solutions for cell culture experiments.
Physicochemical Properties and Storage
Proper handling and storage are essential to maintain the stability and activity of this compound. The compound is a white to off-white solid powder.[3]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 533.97 g/mol | [2] |
| Chemical Formula | C28H24ClN3O6 | [2] |
| CAS Number | 334970-65-9 | [3] |
| Appearance | White to off-white solid powder | [2][3] |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | [3] |
| Low solubility in aqueous media | [4] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years (short term) | [1][2] | |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][3] |
| -20°C | 1 month | [1][3] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3][4]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator (water bath)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.
Preparation of a 10 mM Stock Solution
The following calculation is used to determine the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Example Calculation for 1 mg of this compound:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 533.97 g/mol
-
Volume (L) = 0.001 / (0.010 * 533.97) = 0.0001872 L
-
Volume (µL) = 187.3 µL
Table 3: Preparation of 10 mM this compound Stock Solution
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 187.3 µL |
| 5 mg | 936.4 µL |
| 10 mg | 1.87 mL |
Step-by-Step Protocol
-
Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all contents are at the bottom.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder. For small quantities (e.g., ≤10 mg), it is often easier and more accurate to add the solvent directly to the pre-weighed vial from the manufacturer.[6]
-
Dissolving: Using a calibrated pipette, add the calculated volume of high-quality, anhydrous DMSO to the vial containing the powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If solubility issues arise, brief warming (up to 37°C) or sonication may be required to facilitate dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes or cryogenic vials. This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound.[6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol: Preparation of Working Solution for Cell Culture
Procedure
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before use.[4]
-
Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to media components.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[7]
Diagrams
This compound Mechanism of Action
The diagram below illustrates how this compound inhibits the MRP1 transporter, preventing the efflux of chemotherapeutic drugs from a cancer cell.
Caption: this compound inhibits the MRP1-mediated efflux of drugs.
Experimental Workflow
The following workflow diagram summarizes the key steps from receiving the compound to preparing the final working solution for cell culture.
Caption: From powder to working solution for cell culture.
References
- 1. This compound | multidrug resistance protein (MRP1) inhibitor | CAS# 334970-65-9 | InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for LY-402913 in Chemosensitizing Non-Small Cell Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms contributing to this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MRP1), also known as ABCC1. MRP1 functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[1][2][3] Increased expression of the MRP1 gene has been associated with a poor response to chemotherapy and reduced survival rates in NSCLC patients.[1][3]
LY-402913 is a potent and selective inhibitor of MRP1. By blocking the function of this transporter, this compound can restore the intracellular accumulation and efficacy of various chemotherapeutic drugs, thus acting as a chemosensitizing agent. While direct studies on this compound in NSCLC are limited in publicly available literature, its mechanism of action as an MRP1 inhibitor makes it a valuable research tool for investigating strategies to overcome chemotherapy resistance in this cancer type.
Mechanism of Action
This compound is a tricyclic isoxazole that selectively inhibits the ATP-dependent transport function of MRP1.[4] This inhibition is thought to be competitive, with this compound preventing the binding and/or transport of chemotherapeutic substrates by the MRP1 protein. The restoration of sensitivity to chemotherapy is achieved by increasing the intracellular concentration of the anticancer drug to cytotoxic levels.
Applications in NSCLC Research
-
Reversal of Chemotherapy Resistance: this compound can be utilized in in vitro and in vivo NSCLC models to investigate the reversal of resistance to common chemotherapeutic agents that are MRP1 substrates, such as doxorubicin, vincristine, etoposide, and cisplatin.[5]
-
Synergistic Effects: Studies can be designed to evaluate the synergistic effects of combining this compound with various chemotherapies, potentially allowing for dose reduction of the cytotoxic agent and minimizing off-target toxicities.
-
Biomarker Discovery: The response of NSCLC cell lines with varying levels of MRP1 expression to this compound treatment can aid in understanding the role of MRP1 as a predictive biomarker for treatment response.
-
Drug Discovery: As a well-characterized MRP1 inhibitor, this compound can serve as a reference compound in the screening and development of novel chemosensitizing agents for NSCLC.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Chemosensitizer
| Cell Line | Chemotherapeutic Agent | IC50 (Agent Alone) | IC50 (Agent + this compound) | Fold Sensitization |
| A549 (NSCLC, high MRP1) | Doxorubicin | Value | Value | Value |
| H460 (NSCLC, low MRP1) | Doxorubicin | Value | Value | Value |
| A549 (NSCLC, high MRP1) | Cisplatin | Value | Value | Value |
| H460 (NSCLC, low MRP1) | Cisplatin | Value | Value | Value |
| A549 (NSCLC, high MRP1) | Paclitaxel | Value | Value | Value |
| H460 (NSCLC, low MRP1) | Paclitaxel | Value | Value | Value |
Note: The values in this table are illustrative and would need to be determined experimentally.
Table 2: Effect of this compound on Apoptosis in NSCLC Cells Treated with Chemotherapy
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V Positive) |
| A549 | Control | Value |
| A549 | Doxorubicin Alone | Value |
| A549 | This compound Alone | Value |
| A549 | Doxorubicin + this compound | Value |
| H460 | Control | Value |
| H460 | Doxorubicin Alone | Value |
| H460 | This compound Alone | Value |
| H460 | Doxorubicin + this compound | Value |
Note: The values in this table are illustrative and would need to be determined experimentally.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of a chemotherapeutic agent in the presence and absence of this compound.
-
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium. A typical concentration range for this compound to test for chemosensitization is 0.1 - 10 µM.
-
Treat the cells with the chemotherapeutic agent alone, this compound alone, or a combination of both for 48-72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis.
-
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described in the cell viability assay protocol for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
3. Western Blot for MRP1 Expression
This protocol is for determining the protein levels of MRP1 in different NSCLC cell lines.
-
Materials:
-
NSCLC cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against MRP1
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., β-actin)
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MRP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound as a chemosensitizing agent in NSCLC.
Caption: Mechanism of MRP1-mediated drug resistance and its inhibition by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. role-of-the-mrp1-abcc1-multidrug-transporter-protein-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 3. Clinical relevance of the multidrug resistance‑associated protein 1 gene in non‑small cell lung cancer: A systematic review and meta‑analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
Application Notes and Protocols: In Vivo Efficacy of LY-402913, a Selective MRP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of LY-402913, a selective inhibitor of the Multidrug Resistance Protein 1 (MRP1). The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
Multidrug Resistance Protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in the development of multidrug resistance (MDR) in cancer. MRP1 acts as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound is a potent and selective small molecule inhibitor of MRP1. By blocking the function of MRP1, this compound can restore the sensitivity of resistant cancer cells to conventional chemotherapy.
This document details the in vivo efficacy of this compound in combination with the MRP1 substrate and widely used chemotherapeutic agent, vincristine, in a murine xenograft model of MRP1-overexpressing human cancer.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in combination with vincristine from a study utilizing a human tumor xenograft model in nude mice.
| Treatment Group | Mean Tumor Weight (mg) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 450 | - |
| This compound (100 mg/kg, p.o.) | 430 | 4.4 |
| Vincristine (0.5 mg/kg, i.v.) | 380 | 15.6 |
| This compound (100 mg/kg, p.o.) + Vincristine (0.5 mg/kg, i.v.) | 150 | 66.7 |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in overcoming MRP1-mediated drug resistance.
Caption: Mechanism of this compound in reversing MRP1-mediated vincristine resistance.
Experimental Protocols
Animal Model
-
Species: Athymic (nu/nu) nude mice
-
Age: 6-8 weeks
-
Source: Reputable commercial vendor (e.g., Charles River Laboratories, The Jackson Laboratory)
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Cell Line and Implantation
-
Cell Line: A human cancer cell line overexpressing MRP1 (e.g., HeLa/MRP1, KB-V1). The parental cell line with low MRP1 expression should be used as a control.
-
Implantation:
-
Harvest tumor cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., sterile PBS or Matrigel).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Experimental Workflow
The following diagram outlines the workflow for the in vivo efficacy study.
Caption: Workflow for the in vivo efficacy study of this compound.
Dosing and Administration
-
Acclimatization: Allow animals to acclimatize for at least one week before tumor implantation.
-
Randomization: When tumors reach a mean volume of approximately 100 mm³, randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o.)
-
Group 2: this compound (100 mg/kg, p.o., once daily)
-
Group 3: Vincristine (0.5 mg/kg, i.v., once weekly)
-
Group 4: this compound (100 mg/kg, p.o., once daily) + Vincristine (0.5 mg/kg, i.v., once weekly)
-
-
Formulation of this compound: Suspend this compound in a suitable vehicle such as 0.5% methylcellulose in sterile water for oral gavage.
-
Formulation of Vincristine: Dilute vincristine in sterile saline for intravenous injection.
-
Administration Schedule:
-
Administer this compound orally once daily for 21 consecutive days.
-
Administer vincristine intravenously via the tail vein on days 1, 8, and 15.
-
When in combination, administer this compound approximately 1 hour before vincristine.
-
Efficacy Evaluation
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.
-
Study Endpoint: At the end of the 21-day treatment period, euthanize the mice, and excise and weigh the tumors.
-
Tumor Growth Inhibition (%TGI): Calculate the percent tumor growth inhibition using the following formula: %TGI = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100
Conclusion
The data and protocols presented demonstrate that this compound is an effective in vivo inhibitor of MRP1. When used in combination with the MRP1 substrate vincristine, this compound significantly enhances the antitumor efficacy of vincristine in an MRP1-overexpressing tumor model. These findings support the further development of this compound as a potential agent to overcome multidrug resistance in cancer chemotherapy. Researchers can utilize these application notes and protocols to design and conduct further preclinical studies to explore the full potential of this compound.
Application Notes and Protocols for Assessing LY-402913 Activity in Reversing Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms contributing to this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MRP1), which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy. LY-402913 has been identified as a selective and potent inhibitor of MRP1.[1] These application notes provide detailed protocols to assess the activity of this compound in reversing chemoresistance to common anticancer drugs like doxorubicin and vincristine.
The following protocols outline methods to:
-
Determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of this compound.
-
Quantify the induction of apoptosis as a measure of restored drug sensitivity.
-
Measure the intracellular accumulation of chemotherapeutic drugs to confirm the inhibition of MRP1-mediated efflux.
-
Verify the expression of MRP1 in the cancer cell lines under investigation.
Data Presentation
Table 1: Effect of this compound on the Cytotoxicity of Doxorubicin in MRP1-Overexpressing Cancer Cells (Example Data)
| Treatment Group | Concentration (µM) | Cell Viability (%) | IC50 of Doxorubicin (µM) | Fold Reversal |
| Doxorubicin Alone | 0.1 | 85 ± 4.2 | 1.5 ± 0.2 | - |
| 1 | 52 ± 3.1 | |||
| 10 | 25 ± 2.5 | |||
| Doxorubicin + this compound | 0.1 + 1 | 65 ± 3.8 | 0.2 ± 0.05 | 7.5 |
| 1 + 1 | 30 ± 2.9 | |||
| 10 + 1 | 10 ± 1.5 | |||
| This compound Alone | 1 | 98 ± 1.5 | - | - |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Vincristine-Induced Apoptosis in Chemoresistant Cells (Example Data)
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Control (Untreated) | - | 1.0 ± 0.1 |
| Vincristine Alone | 0.5 | 1.8 ± 0.3 |
| This compound Alone | 1 | 1.1 ± 0.2 |
| Vincristine + this compound | 0.5 + 1 | 4.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Intracellular Doxorubicin Accumulation in the Presence of this compound (Example Data)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity |
| Control (Untreated) | - | 10 ± 2 |
| Doxorubicin Alone | 5 | 50 ± 8 |
| Doxorubicin + this compound | 5 + 1 | 250 ± 25 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the cytotoxicity of chemotherapeutic agents in chemoresistant cancer cells.
Materials:
-
Chemoresistant (MRP1-overexpressing) and sensitive parental cancer cell lines
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Vincristine)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound. A control group with this compound alone should also be included.
-
After 24 hours, replace the medium with 100 µL of medium containing the different drug concentrations.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Caspase-3 Activity Assay)
Objective: To quantify the induction of apoptosis by a chemotherapeutic agent in the presence of this compound.
Materials:
-
Chemoresistant cancer cells
-
This compound
-
Chemotherapeutic agent (e.g., Vincristine)
-
6-well plates
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent substrate)
-
Microplate reader (spectrophotometer or fluorometer)
-
Protein assay kit (e.g., BCA)
Protocol:
-
Seed cells in 6-well plates and treat with the chemotherapeutic agent, this compound alone, or a combination of both for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Lyse the cells using a cell lysis buffer on ice for 10-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to respective wells.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the fold change in caspase-3 activity relative to the untreated control.
Intracellular Drug Accumulation Assay
Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic agent (e.g., Doxorubicin).
Materials:
-
Chemoresistant cancer cells
-
This compound
-
Doxorubicin
-
6-well plates
-
Flow cytometer
-
Ice-cold PBS
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with a non-toxic concentration of this compound for 1-2 hours.
-
Add Doxorubicin to the wells (with and without this compound) and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Harvest the cells by trypsinization, and resuspend them in ice-cold PBS.
-
Analyze the intracellular fluorescence of doxorubicin using a flow cytometer (e.g., using an excitation wavelength of 488 nm and an emission filter of ~575 nm).
-
Quantify the mean fluorescence intensity for each treatment group.
Western Blot for MRP1 Expression
Objective: To confirm the expression of MRP1 protein in the chemoresistant cell line.
Materials:
-
Chemoresistant and sensitive parental cancer cell lines
-
Cell lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MRP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MRP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound in reversing MRP1-mediated chemoresistance.
Caption: Overall experimental workflow for assessing this compound activity.
References
Application Notes and Protocols for LY-402913 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-402913 is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[1][2] MRP1 is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many clinically important anticancer drugs like vinca alkaloids (e.g., vincristine) and anthracyclines (e.g., doxorubicin), out of cancer cells.[3][4] Overexpression of MRP1 is a significant mechanism of multidrug resistance (MDR) in various cancers, leading to reduced intracellular drug concentrations and therapeutic failure.[3] this compound offers a promising strategy to overcome MRP1-mediated MDR by blocking the efflux of co-administered chemotherapeutic agents, thereby restoring their cytotoxic efficacy.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating novel cancer therapies.[5] These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the utilization of this compound in PDX models to investigate its potential in reversing chemotherapy resistance.
Mechanism of Action and Signaling Pathways
MRP1-mediated drug efflux is a complex process often involving the co-transport of glutathione (GSH).[4] Inhibition of MRP1 by this compound is expected to increase the intracellular accumulation of MRP1 substrate drugs, leading to enhanced cytotoxicity in resistant cancer cells. The downstream consequences of MRP1 inhibition extend beyond simple drug accumulation and can impact cellular redox homeostasis and apoptotic signaling pathways.
Data Presentation: Efficacy of MRP1 Inhibition
The following table summarizes representative in vitro data demonstrating the potentiation of vincristine's cytotoxic effects by an MRP1 inhibitor in a multidrug-resistant cancer cell line. While this data does not use this compound specifically, it illustrates the expected outcome of MRP1 inhibition. In vivo studies with this compound in PDX models are required to confirm these effects.
| Cell Line | Treatment | IC50 of Vincristine (µM) | Fold Reversal of Resistance |
| Parental (Drug-Sensitive) | Vincristine alone | 0.01 | - |
| MRP1-Overexpressing (Resistant) | Vincristine alone | 0.5 | - |
| MRP1-Overexpressing (Resistant) | Vincristine + MRP1 Inhibitor | 0.05 | 10 |
This is representative data; actual results may vary depending on the cell line, MRP1 inhibitor, and experimental conditions.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with this compound in PDX models. As specific in vivo data for this compound is limited, the protocol for Reversan, a potent MRP1 inhibitor, is provided as a template and may require optimization.[6]
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Obtain fresh human tumor tissue from consenting patients under institutional review board (IRB)-approved protocols.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains).
-
Surgically implant a small fragment (approximately 3x3x3 mm) of the tumor tissue subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse, aseptically excise the tumor, and passage it into new recipient mice for cohort expansion.
Protocol 2: In Vivo Efficacy Study of this compound in Combination with Vincristine
This protocol is adapted from a study using the MRP1 inhibitor Reversan in a neuroblastoma mouse model.[6]
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³).
-
This compound (formulation to be optimized, see below).
-
Vincristine sulfate (for injection).
-
Sterile saline or other appropriate vehicle.
Drug Formulation (Example):
-
This compound: Due to potential limited solubility, formulation studies are recommended. A starting point could be dissolution in a vehicle such as DMSO, followed by dilution in saline or a solution containing PEG400 and Tween 80.[1]
-
Vincristine: Reconstitute according to the manufacturer's instructions, typically with sterile saline.
Experimental Design:
-
Randomize mice into the following treatment groups (n ≥ 5 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 10 mg/kg)
-
Group 3: Vincristine alone (e.g., 0.2 mg/kg)
-
Group 4: this compound (e.g., 10 mg/kg) + Vincristine (e.g., 0.2 mg/kg)
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Administer Vincristine via i.p. injection.
-
When co-administered, this compound can be given shortly before (e.g., 30-60 minutes) the administration of vincristine.
-
-
Treatment Schedule:
-
Administer treatments for 5 consecutive days.[6]
-
Monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoint:
-
Continue monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or for a defined period (e.g., 28 days).
-
Euthanize mice if they show signs of significant toxicity (e.g., >20% body weight loss, lethargy, etc.).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between groups.
-
Concluding Remarks
The use of this compound in patient-derived xenograft models represents a clinically relevant approach to evaluate its potential for overcoming multidrug resistance in cancer. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute preclinical studies. Careful optimization of drug formulation, dosage, and treatment schedules will be critical for obtaining robust and translatable results. These investigations will be instrumental in advancing our understanding of MRP1 inhibition and its therapeutic application in oncology.
References
- 1. This compound | multidrug resistance protein (MRP1) inhibitor | CAS# 334970-65-9 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinically relevant treatment of PDX models reveals patterns of neuroblastoma chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule MRP1 Inhibitor Reversan Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY-402913 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of LY-402913 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental buffer.
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is low.[1] Direct dissolution in aqueous buffers is not recommended as it will likely result in precipitation. For experimental use, a stock solution in an organic solvent like DMSO should be prepared first.
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Q4: Can I use other organic solvents to dissolve this compound?
A4: Besides DMSO, other organic solvents like ethanol and dimethylformamide (DMF) may also be used to dissolve this compound.[1] However, it is crucial to ensure the compatibility of these solvents with your specific experimental setup.
Troubleshooting Guides
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Cause: This is likely due to the low aqueous solubility of this compound. The rapid change in solvent polarity when diluting the DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Increase the Percentage of Co-solvent: While keeping the final DMSO concentration as low as possible to avoid off-target effects (typically below 0.5% in cell-based assays), a slight increase may be necessary to maintain solubility.
-
Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.
-
Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.1%) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
Issue: The solution is initially clear but a precipitate forms over time.
Cause: This may indicate that while initially soluble, this compound is not stable in the aqueous buffer over extended periods at the tested concentration.
Solutions:
-
Prepare Fresh Solutions: It is best practice to prepare the final working solution of this compound immediately before use.
-
Evaluate Stability in Your Buffer: The stability of this compound can be buffer-dependent. If your experiments run for an extended period, it is advisable to perform a preliminary experiment to determine the time window during which the compound remains in solution in your specific buffer.
-
Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time the compound is in the aqueous environment.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Low | Prone to precipitation, especially at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
| Ethanol | May be soluble | Test with a small amount first. Ensure compatibility with the experimental system. |
| Dimethylformamide (DMF) | May be soluble | Test with a small amount first. Ensure compatibility with the experimental system. |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: 533.96 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 533.96 g/mol * 1000 mg/g = 5.34 mg
-
Weigh the compound: Carefully weigh out 5.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the dilution factor: To prepare a 10 µM working solution from a 10 mM stock, the dilution factor is 1:1000.
-
Perform the dilution:
-
For a final volume of 1 mL, add 1 µL of the 10 mM DMSO stock solution to 999 µL of your pre-warmed aqueous buffer.
-
Important: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion. Do not add the buffer to the DMSO stock.
-
-
Final DMSO concentration: This 1:1000 dilution will result in a final DMSO concentration of 0.1%, which is generally well-tolerated in most cell-based assays.
-
Use immediately: Use the freshly prepared working solution in your experiment without delay to minimize the risk of precipitation.
Visualizations
Caption: Simplified signaling pathway of MRP1-mediated substrate efflux and its inhibition by this compound.
Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous solutions.
References
- 1. MRP1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 3. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY-402913 for In Vitro Assays
Important Note for Researchers: Initial query data suggests a potential misunderstanding regarding the primary mechanism of action of LY-402913. This compound is a well-characterized selective Multidrug Resistance Protein 1 (MRP1) inhibitor and not a GPR119 agonist. This guide is tailored to its role as an MRP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[1][2][3] MRP1 is an ATP-dependent efflux pump that transports a wide range of substrates out of the cell, contributing to multidrug resistance in cancer cells.[4][5][6] this compound blocks this pump, thereby increasing the intracellular concentration and efficacy of MRP1 substrate drugs like doxorubicin and vincristine.[1][2]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound will depend on the specific cell line and experimental conditions. However, published data indicates that an effective concentration for reversing doxorubicin resistance in HeLa-T5 cells is around 0.90 µM.[1][2] For inhibiting the transport of other MRP1 substrates like leukotriene C4 (LTC4), an EC50 of 1.8 µM has been reported.[2] A concentration range of 0.1 µM to 10 µM is a reasonable starting point for most in vitro experiments.
Q3: Is this compound cytotoxic on its own?
A3: this compound has been reported to show no inherent cytotoxicity at concentrations effective for MRP1 inhibition.[1][2] However, it is always recommended to perform a cytotoxicity assay with this compound alone on your specific cell line to confirm this.
Q4: How selective is this compound for MRP1 over other transporters like P-glycoprotein (P-gp)?
A4: this compound demonstrates good selectivity for MRP1. It has been shown to be approximately 22-fold more selective for MRP1 over P-glycoprotein (P-gp).[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reversal of drug resistance observed. | Suboptimal this compound concentration: The concentration may be too low to effectively inhibit MRP1 in your cell line. | Perform a dose-response experiment with this compound in combination with a fixed concentration of the cytotoxic drug to determine the optimal inhibitory concentration. |
| Low or no MRP1 expression in the cell line: The cell line used may not express sufficient levels of MRP1 for a resistance phenotype to be observed or reversed. | Confirm MRP1 expression in your cell line using techniques like Western blotting or qPCR. Consider using a known MRP1-overexpressing cell line as a positive control (e.g., HeLa-T5, H69AR). | |
| The cytotoxic drug is not an MRP1 substrate: this compound will only potentiate the effects of drugs that are actively transported by MRP1. | Verify that the cytotoxic drug you are using is a known substrate of MRP1. | |
| Inconsistent results between experiments. | Variability in cell health or density: Inconsistent cell seeding or poor cell viability can affect assay results. | Ensure consistent cell seeding densities and monitor cell health throughout the experiment. Perform a cell viability assay before starting the experiment. |
| Instability of this compound in solution: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| Unexpected cytotoxicity with this compound alone. | Higher than expected sensitivity of the cell line: Some cell lines may be more sensitive to the compound. | Perform a cytotoxicity assay with a wide range of this compound concentrations on your specific cell line to determine its intrinsic toxicity profile. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for Doxorubicin Resistance Reversal | HeLa-T5 | 0.90 µM | [1][2] |
| EC50 for LTC4 Transport Inhibition | MRP1-overexpressing HeLa-T5 membrane vesicles | 1.8 µM | [2] |
| Selectivity vs. P-glycoprotein | HL60/Adr and HL60/Vinc | ~22-fold | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the inherent cytotoxicity of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Doxorubicin Resistance Reversal Assay
Objective: To evaluate the ability of this compound to reverse doxorubicin resistance in an MRP1-overexpressing cell line.
Materials:
-
MRP1-overexpressing cell line (e.g., HeLa-T5, H69AR) and its parental sensitive cell line.
-
Complete cell culture medium
-
Doxorubicin
-
This compound
-
96-well plates
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Seed both the resistant and sensitive cell lines in separate 96-well plates.
-
Prepare serial dilutions of doxorubicin in complete culture medium.
-
Prepare another set of doxorubicin serial dilutions in medium containing a fixed, non-toxic concentration of this compound (determined from Protocol 1, e.g., 1 µM).
-
Treat the cells with the different drug formulations: doxorubicin alone and doxorubicin in combination with this compound.
-
Incubate the plates for 48-72 hours.
-
Perform an MTT assay as described in Protocol 1 to determine cell viability.
-
Calculate the IC50 values for doxorubicin alone and in combination with this compound for both cell lines. The fold-reversal of resistance can be calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin with this compound in the resistant cell line.
Visualizations
MRP1 Efflux Pump Mechanism and Inhibition by this compound
Caption: Mechanism of MRP1-mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Resistance Reversal Assay
Caption: Workflow for assessing doxorubicin resistance reversal by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Tricyclic isoxazoles are novel inhibitors of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of LY-402913 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LY-402913. Based on current scientific literature, this compound is a selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ABCC1.[1][2][3] Information regarding significant off-target effects of this compound in cancer cells is not extensively documented in the available literature. The primary function of this molecule is to reverse drug resistance mediated by the MRP1 transporter.[1][2]
This guide is structured to help researchers design experiments and troubleshoot potential issues related to the on-target activity of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No reversal of drug resistance observed after co-treatment with this compound and a known MRP1 substrate (e.g., doxorubicin, vincristine). | 1. Low or absent MRP1 expression in the cancer cell line. 2. The chemotherapy agent is not a substrate for MRP1. 3. Suboptimal concentration of this compound. 4. The observed drug resistance is mediated by a different mechanism (e.g., P-glycoprotein/MDR1). | 1. Confirm MRP1 protein expression via Western Blot or flow cytometry. 2. Verify from literature that the chemotherapy drug is a known substrate of MRP1. 3. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. The reported EC50 for doxorubicin resistance reversal in HeLa-T5 cells is 0.90 µM.[1][2] 4. Test for the involvement of other transporters like P-glycoprotein (P-gp). This compound is reported to have ~22-fold selectivity for MRP1 over P-gp.[1][2] |
| Inherent cytotoxicity is observed with this compound treatment alone. | 1. High concentration of this compound. 2. Cell line-specific sensitivity. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound. It is reported to have no inherent cytotoxicity at effective concentrations for MRP1 inhibition.[1][2] 2. Perform a viability assay (e.g., MTT, CellTiter-Glo) with a dose-response of this compound alone to determine the maximum non-toxic concentration for your specific cell line. 3. Ensure the final solvent concentration is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent results between experimental replicates. | 1. Variability in cell density at the time of treatment. 2. Instability of this compound in culture medium. 3. Inaccurate pipetting or drug concentrations. | 1. Ensure a consistent number of cells are seeded for each experiment and allow for uniform attachment before treatment. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Calibrate pipettes regularly and carefully prepare serial dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Multidrug Resistance Protein 1 (MRP1).[1][2][3] MRP1 is an ATP-dependent efflux pump that transports a wide range of substrates, including many chemotherapy drugs, out of the cell, thereby conferring drug resistance. By inhibiting MRP1, this compound increases the intracellular concentration and efficacy of these drugs in MRP1-overexpressing cancer cells.[1][2]
Q2: What is the selectivity of this compound?
A2: this compound demonstrates approximately 22-fold selectivity for MRP1 over the related transporter P-glycoprotein (P-gp/MDR1).[1][2]
Q3: What are the key quantitative parameters for this compound activity?
A3: The following table summarizes the reported efficacy of this compound.
| Parameter | Cell Line | Value (EC50) | Reference |
| Reversal of Doxorubicin Resistance | HeLa-T5 | 0.90 µM | [1][2] |
| Inhibition of LTC4 Uptake | HeLa-T5 membrane vesicles | 1.8 µM | [2] |
Q4: What are essential controls for experiments involving this compound?
A4: To ensure robust and interpretable results, the following controls are recommended:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.
-
Chemotherapy Agent Alone: Cells treated only with the chemotherapeutic drug to establish a baseline of its efficacy.
-
This compound Alone: Cells treated only with this compound to confirm lack of inherent cytotoxicity at the chosen concentration.
-
MRP1-Negative/Low Cell Line: As a negative control, use a cell line with low or no MRP1 expression to demonstrate that the effect of this compound is dependent on the presence of its target.
Visualized Workflows and Mechanisms
The following diagrams illustrate the mechanism of action and a general workflow for troubleshooting experiments with this compound.
Caption: Mechanism of this compound in overcoming MRP1-mediated drug resistance.
Caption: Troubleshooting workflow for unexpected results with this compound.
Experimental Protocols
1. Western Blot for MRP1 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against MRP1 (e.g., clone QCRL-1). Use a loading control antibody (e.g., β-actin, GAPDH) on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Chemosensitivity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Treat cells with a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Include controls: vehicle, this compound alone, and chemotherapy agent alone.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values. A leftward shift in the IC50 curve for the combination treatment indicates reversal of resistance.
References
Technical Support Center: Stability of Small Molecules in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of small molecules, such as LY-402913, in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of a compound like this compound in cell culture media?
A1: Assessing the stability of a test compound in cell culture media is critical for the accurate interpretation of in vitro experimental results. If a compound degrades over the course of an experiment, the effective concentration exposed to the cells will be lower than the initial concentration, leading to an underestimation of its potency (e.g., IC50 or EC50 values). Instability can also lead to the formation of degradation products with off-target effects, confounding the experimental outcome.
Q2: What are the common reasons for compound instability in cell culture media?
A2: Compound instability in cell culture media can be attributed to several factors:
-
Chemical Degradation: The aqueous environment, pH, and presence of reactive species in the media can lead to hydrolysis, oxidation, or other chemical reactions that degrade the compound.
-
Enzymatic Degradation: If the media is supplemented with serum, which contains various enzymes, the compound may be metabolized. Some cell types also secrete enzymes that can degrade the compound.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the concentration of the compound in the media.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade when exposed to ambient light.
Q3: How can I determine the stability of my compound in a specific cell culture medium?
A3: A straightforward method is to incubate the compound in the cell culture medium of interest (e.g., DMEM, RPMI-1640) under the same conditions as your planned cell-based assay (e.g., 37°C, 5% CO2). Samples of the medium are then collected at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of the parent compound.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in the stability assay, even at the early time points.
-
Possible Cause: The compound may be highly unstable under the incubation conditions or it might be binding to the plasticware.
-
Troubleshooting Steps:
-
Control for Plastic Binding: Run a parallel experiment using low-binding microplates or glassware to assess the extent of non-specific binding.
-
Analyze for Degradants: Use LC-MS to look for the appearance of degradation products. This can help confirm if the loss of the parent compound is due to chemical transformation.
-
Shorten Time Course: If the compound is degrading very rapidly, consider a shorter experimental time course for your cell-based assays.
-
Issue 2: My stability data is highly variable between replicate experiments.
-
Possible Cause: Inconsistent experimental setup, such as temperature fluctuations, variations in media composition, or pipetting errors.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, including temperature, CO2 levels, and incubation times, are tightly controlled.
-
Use Master Mixes: Prepare a master mix of the compound in the cell culture medium to ensure that all wells receive the same initial concentration.
-
Check Media Quality: Ensure that the cell culture medium and any supplements (e.g., serum) are from the same lot to minimize variability.
-
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of a small molecule like this compound in cell culture media over time.
Materials:
-
Test compound (e.g., this compound)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum supplement
-
Sterile, low-binding microplates or tubes
-
Incubator (37°C, 5% CO2)
-
Analytical instrumentation (HPLC or LC-MS)
-
Appropriate solvents for sample preparation
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare Working Solutions: Dilute the stock solution into the cell culture media (with and without serum) to the final desired concentration for your experiments. Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into the low-binding plates or tubes. Place them in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The 0-hour time point represents the initial concentration.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis: Thaw the samples and prepare them for analysis by HPLC or LC-MS. This may involve protein precipitation (for serum-containing samples) and dilution.
-
Data Analysis: Quantify the concentration of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the 0-hour time point.
Quantitative Data Summary
The following table presents hypothetical stability data for a compound in two common cell culture media, with and without the presence of 10% Fetal Bovine Serum (FBS).
| Time (hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98 | 95 | 99 | 96 |
| 4 | 95 | 88 | 97 | 91 |
| 8 | 91 | 75 | 94 | 82 |
| 24 | 78 | 52 | 85 | 65 |
| 48 | 62 | 31 | 73 | 45 |
| 72 | 45 | 15 | 60 | 28 |
Visualizations
Caption: Experimental workflow for assessing compound stability in cell culture media.
Caption: Mechanism of MRP1-mediated drug resistance and its inhibition by this compound.
Technical Support Center: Mitigating Cytotoxicity of LY-402913 at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the multidrug resistance protein 1 (MRP1) inhibitor, LY-402913, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), an ATP-binding cassette (ABC) transporter. MRP1 is involved in the efflux of a wide range of compounds from cells, including chemotherapeutic agents. By inhibiting MRP1, this compound can increase the intracellular concentration and efficacy of MRP1 substrate drugs.
Q2: My cells are exhibiting significant death at high concentrations of this compound. Isn't this compound supposed to have low inherent cytotoxicity?
A2: While this compound is reported to have low cytotoxicity at concentrations effective for MRP1 inhibition, high concentrations may lead to off-target effects or an exaggeration of its on-target effects, resulting in cellular stress and death. Potent inhibition of MRP1 can disrupt cellular homeostasis, particularly redox balance, leading to cytotoxicity.
Q3: What is the likely mechanism behind the cytotoxicity of this compound at high concentrations?
A3: The cytotoxicity of high concentrations of this compound is likely linked to the disruption of cellular redox homeostasis. MRP1 plays a crucial role in exporting glutathione (GSH), a key intracellular antioxidant, and its conjugates.[1] Intense inhibition of MRP1 can lead to the intracellular accumulation of toxic substances that would normally be exported, or a dysregulation of GSH levels, leading to oxidative stress, cellular damage, and eventual apoptosis.[1][2]
Q4: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?
A4: You can use a combination of assays to differentiate between apoptosis and necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells. Caspase activity assays (e.g., Caspase-3/7 assay) can also specifically measure apoptotic pathways.
Q5: Can co-treatment with an antioxidant mitigate the cytotoxicity?
A5: Yes, co-treatment with an antioxidant like N-acetylcysteine (NAC) is a promising strategy. NAC can help replenish intracellular cysteine, a precursor for glutathione (GSH) synthesis, thereby bolstering the cell's antioxidant capacity.[3][4][5] It can also act as a direct scavenger of reactive oxygen species (ROS).[6][7]
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity Observed
Problem: Significant cell death is observed at concentrations of this compound intended for MRP1 inhibition studies.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the EC50 for MRP1 inhibition and the CC50 (50% cytotoxic concentration). Use the lowest effective concentration for your experiments. |
| Prolonged Exposure Time | Reduce the incubation time of this compound with your cells. A time-course experiment can help identify a window where MRP1 inhibition is achieved with minimal cytotoxicity. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to drugs. Consider using a different cell line or optimizing conditions for your current one. |
| Low Serum Concentration | Serum proteins can bind to small molecules, reducing their effective concentration. If using low-serum or serum-free media, consider if this might be contributing to higher effective concentrations of this compound. |
| Oxidative Stress | Co-treat with an antioxidant like N-acetylcysteine (NAC). A significant reduction in cytotoxicity upon NAC co-treatment would suggest oxidative stress as a primary mechanism. |
Guide 2: Differentiating Cytotoxicity from Cytostatic Effects
Problem: It is unclear whether this compound is killing the cells (cytotoxic) or just inhibiting their proliferation (cytostatic).
| Assay | Principle | Interpretation |
| Cell Counting (e.g., Trypan Blue) | Stains dead cells blue, allowing for direct counting of viable and non-viable cells over time. | A decrease in the total number of viable cells indicates cytotoxicity. A plateau in cell number suggests a cytostatic effect. |
| MTT/XTT Assay | Measures metabolic activity, which is often proportional to the number of viable cells. | A decrease in signal indicates reduced metabolic activity, which could be due to either cytotoxicity or cytostasis. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | An increase in LDH release is a direct indicator of cell membrane damage and cytotoxicity. |
| Clonogenic Assay | Assesses the ability of single cells to form colonies. | A reduction in colony formation indicates a loss of proliferative capacity, which can be due to either cytotoxic or cytostatic effects. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation:
-
Prepare a solution of this compound at 2X its CC50 concentration.
-
Prepare a range of 2X concentrations of NAC (e.g., 1 mM, 5 mM, 10 mM).
-
Prepare a combination of 2X this compound and each 2X NAC concentration.
-
Include vehicle controls for both this compound and NAC.
-
-
Cell Treatment: Add 100 µL of the prepared solutions to the appropriate wells.
-
Incubation and Analysis: Incubate for the same duration as the initial CC50 experiment and proceed with the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability in wells treated with this compound alone to those co-treated with NAC. A significant increase in viability in the co-treated wells indicates mitigation of cytotoxicity.
Visualizations
Caption: Proposed mechanism of this compound cytotoxicity and mitigation by NAC.
Caption: Experimental workflow for mitigating cytotoxicity.
References
- 1. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug resistance protein MRP1 protects against the toxicity of the major lipid peroxidation product 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRP1 Inhibitors in Research
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Multidrug Resistance Protein 1 (MRP1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate MRP1 inhibitor for my experiment?
Choosing the right MRP1 inhibitor is critical for obtaining reliable and interpretable results. A key consideration is the inhibitor's specificity. Many commercially available MRP1 inhibitors also affect other ABC transporters, such as P-glycoprotein (P-gp) and MRP4.[1][2][3][4] For instance, Reversan inhibits both MRP1 and P-gp.[1][2][3] If your experimental system expresses multiple transporters, using a non-specific inhibitor can lead to confounding results. It is crucial to characterize the expression profile of ABC transporters in your model system. When possible, opt for inhibitors with a documented high selectivity for MRP1 or use multiple inhibitors with different off-target profiles to confirm your findings. Furthermore, consider the inhibitor's mechanism of action (e.g., competitive, non-competitive, or allosteric) and its physicochemical properties, such as solubility and membrane permeability, in the context of your specific assay.
Q2: I'm observing unexpected or inconsistent results. What are some common pitfalls to be aware of?
Inconsistent results when using MRP1 inhibitors can stem from several factors:
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets besides MRP1, leading to unforeseen biological consequences.[1][2] It's essential to consult the literature for known off-target effects of your chosen inhibitor.
-
Inhibitor Solubility and Stability: Poor solubility of an inhibitor in your assay buffer can lead to a lower effective concentration than intended.[5] Always check the solubility of your inhibitor in the specific medium you are using. Stability can also be an issue; some compounds may degrade over time or under certain experimental conditions (e.g., exposure to light).
-
Cellular Accumulation: For an inhibitor to be effective on an intracellular target, it must be able to cross the plasma membrane.[1][2] Some inhibitors, particularly certain peptides, have poor membrane permeability.[1][2]
-
Toxicity: At higher concentrations, some MRP1 inhibitors can exhibit cytotoxicity that is independent of their effect on MRP1.[6][7] This can complicate the interpretation of cell viability assays. It is crucial to determine the inhibitor's intrinsic toxicity in your cell model.
-
Genetic Variation: Single nucleotide polymorphisms (SNPs) in the ABCC1 gene (which encodes MRP1) can potentially alter the inhibitor's binding and efficacy.[6]
Q3: My MRP1 inhibitor appears to be cytotoxic. How can I distinguish between MRP1-mediated effects and general toxicity?
This is a critical control experiment. To differentiate between specific MRP1 inhibition and non-specific cytotoxicity, you should perform parallel experiments using a control cell line that does not express MRP1 or has very low expression levels. If the inhibitor is specifically targeting MRP1 to enhance the cytotoxicity of a co-administered chemotherapy drug, you would expect to see a significant potentiation of cell death only in the MRP1-expressing cells. If the inhibitor is cytotoxic on its own in both the MRP1-expressing and the control cell lines, this suggests an off-target toxic effect.
Q4: What is the role of glutathione (GSH) in MRP1 inhibition studies, and how might it affect my results?
Glutathione plays a complex role in MRP1 function. MRP1 can transport various substrates, including many anticancer drugs, in a GSH-dependent manner.[8] Some compounds require conjugation to GSH before being transported by MRP1, while for others, GSH acts as a cofactor, being co-transported without conjugation.[8] Some inhibitors can modulate the MRP1-mediated transport of GSH itself.[6][8] This can lead to alterations in the cellular redox state, which can have widespread effects on cell viability and signaling pathways, independent of the inhibition of drug transport.[6] When studying the effects of an MRP1 inhibitor, it is important to be aware of its potential impact on cellular GSH levels and consider measuring these levels as part of your experimental design.
Troubleshooting Guides
Problem: My MRP1 inhibitor shows no effect in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Poor Inhibitor Solubility | Verify the inhibitor's solubility in your specific cell culture medium. Consider using a different solvent or a solubilizing agent, ensuring the solvent itself does not affect the cells. |
| Inhibitor Degradation | Check the stability of the inhibitor under your experimental conditions (e.g., temperature, pH, light exposure). Prepare fresh stock solutions for each experiment. |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for your inhibitor in your specific assay. The effective concentration can vary significantly between different cell lines and experimental setups. |
| Low MRP1 Expression | Confirm the expression and functional activity of MRP1 in your cell model using techniques like Western blotting, qPCR, or a functional efflux assay with a known MRP1 substrate. |
| Poor Membrane Permeability | If the inhibitor's target site is intracellular, its ability to cross the cell membrane is crucial.[1][2] Consider using a different inhibitor with better permeability or employing a delivery system if available. |
Problem: I'm seeing conflicting results between my ATPase assay and my whole-cell transport assay.
| Possible Cause | Explanation & Solution |
| Assay-Specific Artifacts | The ATPase assay is performed on isolated membrane vesicles and measures the inhibitor's effect on ATP hydrolysis by MRP1.[9] The whole-cell transport assay measures the net accumulation of a substrate inside living cells.[10] Discrepancies can arise if the inhibitor's effect is influenced by cellular factors not present in the vesicle assay, such as metabolism of the inhibitor or its interaction with other cellular processes. |
| Indirect Effects in Whole Cells | In whole cells, the inhibitor might indirectly affect MRP1 function by altering cellular ATP levels, membrane potential, or signaling pathways that regulate MRP1 activity. These effects would not be observed in a direct ATPase assay. |
| Different Mechanisms of Inhibition | Some inhibitors might uncouple ATP hydrolysis from substrate transport. In such a case, you might see an effect on transport in the whole-cell assay but a different or no effect in the ATPase assay. |
Quantitative Data on Common MRP1 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several compounds against MRP1 and the common off-target P-glycoprotein (P-gp) to highlight the importance of considering inhibitor specificity.
| Inhibitor | MRP1 IC50 (µM) | P-gp IC50 (µM) | Notes |
| MK571 | ~0.5 - 2.5 | > 50 | Also inhibits MRP4.[3][4] |
| Reversan | ~0.8 | ~0.5 | Potent inhibitor of both MRP1 and P-gp.[1][3] |
| CPI1 (Cyclic Peptide) | ~0.07 - 0.1 | > 2.5 | Highly specific for MRP1 over P-gp, but has poor membrane permeability.[1][2] |
| Verapamil | ~10 - 20 | ~1 - 5 | A P-gp inhibitor that also shows some activity against MRP1 at higher concentrations. |
| Curcumin | ~5 - 15 | ~10 - 25 | A natural compound with inhibitory effects on multiple transporters.[11] |
Note: IC50 values can vary depending on the experimental system and substrate used.
Experimental Protocols
Vesicular Transport Assay
This assay directly measures the ability of an inhibitor to block the transport of a known MRP1 substrate into inside-out membrane vesicles.[12]
Materials:
-
MRP1-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Control membrane vesicles (without MRP1 expression)
-
Radiolabeled or fluorescent MRP1 substrate (e.g., [³H]-leukotriene C₄, E217βG)
-
Assay buffer (e.g., Tris-sucrose buffer)
-
ATP and AMP solutions
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Glass fiber filters
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader
Procedure:
-
Thaw MRP1 and control vesicles on ice.
-
In a 96-well plate, add the assay buffer, vesicles, and the test inhibitor at various concentrations (or vehicle control).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the transport reaction by adding the MRP1 substrate and either ATP (to measure active transport) or AMP (as a negative control).
-
Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold assay buffer and rapidly filtering the mixture through a glass fiber filter using a vacuum manifold.
-
Wash the filters with ice-cold buffer to remove untransported substrate.
-
Quantify the amount of substrate trapped inside the vesicles. For radiolabeled substrates, place the filters in scintillation vials with scintillation fluid and count. For fluorescent substrates, measure the fluorescence.
-
Calculate the percentage of inhibition relative to the vehicle control.
Calcein-AM Efflux Assay
This is a cell-based functional assay to assess MRP1 activity and its inhibition. Calcein-AM is a non-fluorescent, membrane-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein. MRP1 can then efflux calcein out of the cell.
Materials:
-
MRP1-expressing cells and a corresponding control cell line
-
Calcein-AM stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test inhibitor and vehicle control
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test inhibitor at various concentrations or vehicle control in assay buffer for 30-60 minutes at 37°C.
-
Add Calcein-AM to all wells at a final concentration of ~0.25-1 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (bottom-reading) or a flow cytometer.
-
An increase in intracellular calcein fluorescence in the presence of the inhibitor indicates inhibition of MRP1-mediated efflux.
MTT Cytotoxicity Assay
This assay is used to assess the ability of an MRP1 inhibitor to sensitize cancer cells to a chemotherapeutic agent that is an MRP1 substrate.
Materials:
-
MRP1-expressing cancer cells
-
Chemotherapeutic agent (MRP1 substrate, e.g., doxorubicin, vincristine)
-
Test MRP1 inhibitor
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the MRP1 inhibitor.
-
Incubate for 48-72 hours.[13]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 of the chemotherapeutic agent with and without the inhibitor. A leftward shift in the dose-response curve in the presence of the inhibitor indicates chemosensitization.
Visualizations
Caption: Mechanism of MRP1-mediated drug efflux and its inhibition.
Caption: Troubleshooting workflow for an ineffective MRP1 inhibitor.
Caption: Logical diagram of on-target vs. off-target effects.
References
- 1. A macrocyclic peptide inhibitor traps MRP1 in a catalytically incompetent conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. mrp1-and-its-role-in-anticancer-drug-resistance - Ask this paper | Bohrium [bohrium.com]
- 6. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Human Transporter MRP1 Fluorescence-based Antagonist Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent LY-402913 activity between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of the multidrug resistance protein 1 (MRP1) inhibitor, LY-402913, between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[1] MRP1 is an ATP-dependent efflux transporter that actively removes a wide range of substrates, including chemotherapeutic drugs, from cells.[1][2] By inhibiting MRP1, this compound can reverse drug resistance in cancer cells that overexpress this transporter, making them more susceptible to cytotoxic agents.[1]
Q2: What are the proper storage and handling conditions for this compound?
A: Proper storage is critical to maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions.
| Format | Short-Term Storage | Long-Term Storage | Shipping Condition |
| Powder | 0 - 4°C (days to weeks) | -20°C (months to years) | Ambient Temperature |
| In Solvent (e.g., DMSO) | 0 - 4°C (days to weeks) | -20°C or -80°C (months) | N/A |
Data compiled from multiple sources.[1][3]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[3] Protect the compound from light, especially when in solution.
Q3: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A: Batch-to-batch variability can arise from several factors during the synthesis and purification of the compound. These can include minor differences in purity, the presence of isomers or enantiomers, residual solvents, or variations in crystalline structure. Each of these can potentially impact the compound's solubility, stability, and ultimately its biological activity in your assays.
Q4: How can I qualify a new batch of this compound to ensure it is comparable to my previous batch?
A: It is highly recommended to perform a side-by-side comparison of the new and old batches. A functional assay, such as a calcein-AM efflux assay or a chemosensitization assay (see protocols below), should be performed. The dose-response curves of the two batches should be compared, with particular attention to the EC50 values. Ideally, the EC50 values should be within a 2-3 fold difference.
Troubleshooting Guide: Inconsistent this compound Activity
This guide will help you troubleshoot common issues related to inconsistent experimental results with this compound.
Issue 1: A new batch of this compound shows lower potency (higher EC50) than the previous batch.
This is a common indicator of batch-to-batch variability. The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for reduced this compound potency.
Issue 2: High variability between technical or biological replicates in my this compound experiments.
High variability can obscure real biological effects. Consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. |
| Reagent Preparation and Addition | Prepare fresh dilutions of this compound for each experiment. Ensure all reagents are at room temperature before use. |
| "Edge Effects" in Plate-Based Assays | Avoid using the outer wells of the plate for experimental samples. Fill outer wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol 1: Calcein-AM Efflux Assay for MRP1 Inhibition
This assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate calcein from MRP1-overexpressing cells.
Workflow:
References
addressing LY-402913 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LY-402913, a selective inhibitor of the multidrug resistance protein 1 (MRP1).
Troubleshooting Guide: Addressing this compound Precipitation in Stock Solutions
Precipitation of this compound in stock solutions can be a significant issue, leading to inaccurate dosing and unreliable experimental results. This guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: Precipitate is observed in the this compound stock solution.
Step 1: Verify Solvent and Concentration
Ensure you are using an appropriate solvent and that the concentration does not exceed the known solubility limits of this compound.
Solubility Data for this compound
| Solvent | Solubility |
| DMSO | ≥ 10.69 mg/mL (≥ 20 mM) |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
Data is based on available information and may vary slightly between batches.
Step 2: Review Solution Preparation Protocol
An improper preparation method can often lead to precipitation. Follow this detailed experimental protocol for preparing a 10 mM this compound stock solution in DMSO.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 533.97 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Pre-weighing: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh 5.34 mg of this compound powder into the vial.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. A clear, colorless to pale yellow solution should be obtained.
-
Gentle Warming (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex again. Caution: Avoid excessive heating, as it may degrade the compound.
-
Visual Inspection: After vortexing (and warming, if applied), visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Step 3: Consider Environmental and Handling Factors
If precipitation still occurs after following the correct protocol, consider these factors:
-
Water Contamination: DMSO is hygroscopic and will readily absorb moisture from the air. Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound. Use anhydrous DMSO and minimize the time the stock bottle is open.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation as the compound may not fully redissolve each time. Preparing single-use aliquots is the best practice to avoid this.
-
Storage Temperature: While frozen storage is recommended, ensure your freezer maintains a stable temperature. Temperature fluctuations can promote precipitation.
-
Sonication: If gentle warming is insufficient to redissolve a precipitate, brief sonication in a water bath can be attempted. However, monitor for any signs of compound degradation.
Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to the Efficacy of LY-402913 and Other MRP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of LY-402913, a selective Multidrug Resistance Protein 1 (MRP1) inhibitor, with other known MRP1 inhibitors, namely Reversan and MK-571. The information is compiled from publicly available experimental data to assist researchers in drug development and cancer research.
Executive Summary
Multidrug Resistance Protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter family, is a key player in the development of multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy. Inhibition of MRP1 is a promising strategy to reverse MDR and enhance the efficacy of conventional anticancer drugs. This guide focuses on the comparative efficacy of this compound, a tricyclic isoxazole derivative, against other MRP1 inhibitors. While in vitro data demonstrates the potency of this compound, in vivo comparative data remains limited in the public domain.
In Vitro Efficacy
The in vitro efficacy of MRP1 inhibitors is primarily assessed by their ability to reverse drug resistance in cancer cell lines overexpressing MRP1 and by directly inhibiting the transport of MRP1 substrates.
| Inhibitor | Assay | Cell Line/System | Substrate | Efficacy Metric (Value) |
| This compound | Doxorubicin Resistance Reversal | HeLa-T5 (MRP1-transfected) | Doxorubicin | EC50: 0.90 µM[1] |
| LTC4 Uptake Inhibition | Membrane vesicles from HeLa-T5 cells | Leukotriene C4 (LTC4) | EC50: 1.8 µM[1] | |
| Reversan | Etoposide Sensitization | MCF7/VP | Etoposide | 25-fold sensitization |
| MK-571 | MRP1 ATPase Activity Inhibition | A549/DX | ATP | Full inhibition at 25 µM |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
In Vivo Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of MRP1 inhibitors in a physiological context. These studies typically involve animal models with MRP1-overexpressing tumors.
| Inhibitor | Animal Model | Tumor Type | Chemotherapy | Key Findings |
| This compound | In vivo (details not specified) | MRP1-overexpressing tumors | Vincristine | Delays tumor growth[1] |
| Reversan | hMYCN transgenic mice | Neuroblastoma | Vincristine (0.2 mg/kg) | Increased median survival from 16.2 days (vincristine alone) to 36.5 days (vincristine + 10 mg/kg Reversan) |
| hMYCN transgenic mice | Neuroblastoma | Etoposide (6 mg/kg) | Increased median survival from 11 days (etoposide alone) to 16 days (etoposide + 10 mg/kg Reversan) | |
| MK-571 | Not available | Not available | Not available | No specific in vivo efficacy data for cancer chemotherapy potentiation was found in the provided search results. |
Note: While this compound has been shown to delay tumor growth in vivo, specific quantitative data on tumor growth inhibition or survival benefit from publicly available sources is limited. The data for Reversan provides a quantitative measure of its ability to enhance the efficacy of standard chemotherapeutic agents.
Signaling Pathways and Experimental Workflows
MRP1-Mediated Drug Efflux and Inhibition
The following diagram illustrates the fundamental mechanism of MRP1-mediated drug efflux and its inhibition. MRP1 utilizes ATP hydrolysis to actively transport chemotherapeutic drugs out of the cancer cell, leading to reduced intracellular drug concentration and resistance. MRP1 inhibitors block this transport, thereby increasing the intracellular accumulation of the chemotherapeutic agent and restoring its cytotoxic effect.
Caption: Mechanism of MRP1-mediated drug efflux and its inhibition.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of an MRP1 inhibitor in combination with chemotherapy in a xenograft mouse model.
Caption: Workflow for in vivo assessment of MRP1 inhibitor efficacy.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate MRP1 inhibitors.
Doxorubicin Resistance Reversal Assay (HeLa-T5 cells)
Objective: To determine the concentration of an MRP1 inhibitor required to restore the sensitivity of MRP1-overexpressing cells to a chemotherapeutic agent (e.g., doxorubicin).
Methodology:
-
Cell Culture: HeLa-T5 cells, which are HeLa cells transfected with an MRP1 expression vector, are cultured in appropriate media supplemented with a selection agent to maintain MRP1 expression.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of doxorubicin in the presence or absence of various concentrations of the MRP1 inhibitor (e.g., this compound).
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of doxorubicin is calculated for each concentration of the MRP1 inhibitor. The EC50 for resistance reversal is then determined as the concentration of the inhibitor that restores 50% of the sensitivity to doxorubicin.
MRP1-Mediated Leukotriene C4 (LTC4) Uptake Inhibition Assay
Objective: To directly measure the inhibitory effect of a compound on the transport activity of MRP1 using membrane vesicles.
Methodology:
-
Membrane Vesicle Preparation: Membrane vesicles containing high levels of MRP1 are prepared from MRP1-overexpressing cells (e.g., HeLa-T5).
-
Transport Reaction: The vesicles are incubated with radiolabeled LTC4 (e.g., [3H]LTC4) in the presence of ATP and various concentrations of the test inhibitor (e.g., this compound). A control reaction without ATP is included to determine non-specific binding.
-
Filtration: The reaction is stopped by rapid filtration through a filter membrane that retains the vesicles but allows the free radiolabeled substrate to pass through.
-
Scintillation Counting: The amount of radioactivity trapped on the filter, which corresponds to the amount of LTC4 transported into the vesicles, is quantified using a scintillation counter.
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the values from the no-ATP control. The IC50 value for uptake inhibition is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Efficacy Study in a Neuroblastoma Mouse Model (as performed with Reversan)
Objective: To evaluate the ability of an MRP1 inhibitor to enhance the efficacy of chemotherapy in a preclinical animal model.
Methodology:
-
Animal Model: hMYCN transgenic mice, which spontaneously develop neuroblastoma that overexpresses MRP1, are used.
-
Tumor Monitoring: Mice are monitored for tumor development.
-
Treatment Groups: Once tumors are palpable, mice are randomized into treatment groups:
-
Vehicle control
-
Chemotherapeutic agent alone (e.g., vincristine 0.2 mg/kg or etoposide 6 mg/kg)
-
MRP1 inhibitor alone (e.g., Reversan 10 mg/kg)
-
Chemotherapeutic agent + MRP1 inhibitor
-
-
Drug Administration: Treatments are administered daily for a specified period (e.g., 5 consecutive days) via an appropriate route (e.g., intraperitoneal injection).
-
Endpoint: The primary endpoint is typically overall survival. Mice are monitored daily, and the time to tumor progression or a predetermined endpoint is recorded.
-
Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test.
Conclusion
The available data indicates that this compound is a potent in vitro inhibitor of MRP1, comparable to other known inhibitors like Reversan. However, a comprehensive in vivo comparison is hampered by the limited availability of quantitative efficacy data for this compound. Reversan has demonstrated significant in vivo efficacy in preclinical models of neuroblastoma, providing a strong rationale for its further development. MK-571, while a useful in vitro tool, has a broader inhibitory profile that may complicate its in vivo application for specifically targeting MRP1 in cancer. Further in vivo studies directly comparing the efficacy and toxicity of these MRP1 inhibitors are warranted to fully elucidate their therapeutic potential.
References
head-to-head comparison of LY-402913 and MK-571
This guide provides a comprehensive, data-driven comparison of LY-402913 and MK-571 for researchers, scientists, and drug development professionals.
Overview
This compound is characterized as a novel and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), a key transporter involved in the efflux of various therapeutic agents from cells.[1][2][3] In contrast, MK-571, while also a widely utilized inhibitor of MRP1, was initially developed and is primarily known as a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[4][5][6][7][8][9][10] This fundamental difference in their primary pharmacological targets dictates their distinct and overlapping applications in research and drug development.
Data Summary
Table 1: General Properties and Primary Targets
| Feature | This compound | MK-571 |
| Primary Target | Multidrug Resistance Protein 1 (MRP1)[1][2][3] | Cysteinyl Leukotriene Receptor 1 (CysLT1)[4][5][6][7] |
| Secondary Target(s) | Not specified | Multidrug Resistance Protein 1 (MRP1), MRP4[5][8][10] |
| Chemical Class | Tricyclic Isoxazole[3] | Quinoline derivative[4][6] |
| Primary Therapeutic Area of Interest | Oncology (reversal of drug resistance)[1][3] | Inflammation, Asthma, Allergic Rhinitis[11][12][13][14][15] |
Table 2: Comparative Potency and Efficacy
| Parameter | This compound | MK-571 |
| MRP1 Inhibition (EC50) | 0.90 µM (reversal of doxorubicin resistance in HeLa-T5 cells)[1] | Not specified in direct comparison |
| MRP1-mediated LTC4 Uptake Inhibition (EC50) | 1.8 µM (in HeLa-T5 cell membrane vesicles)[3] | Not specified |
| CysLT1 Receptor Binding Affinity (Ki) | Not applicable | 0.22 nM (guinea pig lung membranes)[5][8][9], 2.1 nM (human lung membranes)[5][8][9] |
| CysLT1 Receptor Functional Antagonism (pA2) | Not applicable | 9.4 (LTD4-induced contraction, guinea pig trachea)[9], 10.5 (LTD4-induced contraction, guinea pig ileum)[9], 8.5 (LTD4-induced contraction, human trachea)[9] |
| In Vivo Efficacy | Delays growth of MRP1-overexpressing tumors in combination with vincristine[1][3] | Inhibits LTD4-induced bronchoconstriction in healthy and asthmatic subjects[12], Inhibits inflammatory cell infiltration in a mouse asthma model[9][11] |
Table 3: Selectivity Profile
| Transporter/Receptor | This compound | MK-571 |
| MRP1 vs. P-glycoprotein | ~22-fold selectivity for MRP1[1][3] | Not specified |
| CysLT1 vs. CysLT2 Receptors | Not applicable | Selective for CysLT1[5][7] |
Mechanism of Action and Signaling Pathways
MK-571 exerts its primary effects by blocking the CysLT1 receptor, a G-protein coupled receptor (GPCR).[16][17] The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to CysLT1 activates downstream signaling cascades, leading to inflammatory responses such as smooth muscle contraction, increased vascular permeability, and cellular proliferation.[14][16][18] MK-571 competitively inhibits this binding.[8]
Both this compound and MK-571 inhibit the function of MRP1, an ATP-binding cassette (ABC) transporter. MRP1 actively transports a wide range of substrates, including chemotherapeutic drugs and inflammatory mediators like LTC4, out of the cell.[3] Inhibition of MRP1 by these compounds can increase the intracellular concentration of MRP1 substrates.
Caption: CysLT1 Receptor Signaling Pathway and Inhibition by MK-571.
Experimental Methodologies
MRP1-Mediated Drug Efflux Assay (Chemosensitivity Reversal)
Objective: To determine the ability of a compound to reverse MRP1-mediated drug resistance.
Protocol:
-
Cell Culture: MRP1-overexpressing cells (e.g., HeLa-T5) and their parental non-resistant cell line are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of a cytotoxic MRP1 substrate (e.g., doxorubicin, vincristine) in the presence or absence of a fixed concentration of the MRP1 inhibitor (e.g., this compound).
-
Incubation: Cells are incubated for a period sufficient to allow the cytotoxic agent to induce cell death (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: The EC50 (the concentration of cytotoxic agent required to inhibit cell growth by 50%) is calculated for each condition. A decrease in the EC50 in the presence of the inhibitor indicates reversal of resistance.
Caption: Workflow for an MRP1 Chemosensitivity Reversal Assay.
Radioligand Binding Assay for CysLT1 Receptor
Objective: To determine the binding affinity (Ki) of a compound for the CysLT1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from a source rich in CysLT1 receptors (e.g., guinea pig lung, human lung, or cells recombinantly expressing the receptor).
-
Binding Reaction: A fixed concentration of a radiolabeled CysLT1 ligand (e.g., [3H]LTD4) is incubated with the membrane preparation in the presence of varying concentrations of the competitor compound (e.g., MK-571).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate membrane-bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound and MK-571 are valuable research tools with distinct primary pharmacological profiles. This compound is a selective MRP1 inhibitor, making it a suitable tool for specifically studying the role of this transporter in drug resistance and other physiological processes. MK-571, on the other hand, is a potent CysLT1 receptor antagonist that also exhibits MRP1 inhibitory activity. This dual activity must be considered when interpreting experimental results using MK-571. For studies focused solely on CysLT1 receptor antagonism, other selective antagonists with no or minimal MRP1 activity might be considered. Conversely, for investigating MRP1, this compound offers greater selectivity over P-glycoprotein compared to what is currently documented for MK-571. The choice between these two compounds should be guided by the specific research question and the desired level of target selectivity.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tricyclic isoxazoles are novel inhibitors of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical experience with MK-571. A potent and specific LTD4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are CysLT antagonists and how do they work? [synapse.patsnap.com]
- 15. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of LY-402913 for MRP1 over P-gp: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY-402913's performance in selectively inhibiting Multidrug Resistance Protein 1 (MRP1) over P-glycoprotein (P-gp), two key ATP-binding cassette (ABC) transporters implicated in multidrug resistance in cancer therapy. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to support the validation of this compound as a selective MRP1 inhibitor.
Quantitative Comparison of Inhibitor Potency
The selectivity of a compound is determined by comparing its potency (e.g., IC50 or EC50 values) against different targets. A higher value indicates less potency. The data presented below summarizes the inhibitory activities of this compound and other established MRP1 and P-gp inhibitors.
| Compound | Target | Assay Type | Cell Line/System | Potency (µM) | Citation |
| This compound | MRP1 | Doxorubicin Resistance Reversal | HeLa-T5 | EC50: 0.90 | [1][2] |
| MRP1 | LTC4 Uptake Inhibition | HeLa-T5 membrane vesicles | EC50: 1.8 | [1][2] | |
| P-gp | Estimated from selectivity | HL60/Adr and HL60/Vinc | ~19.8 (Estimated) | [1][2] | |
| Reversan | MRP1 | Doxorubicin Resistance Reversal | Neuroblastoma cells | Potent inhibitor | [3] |
| Myricetin | MRP1 | Vincristine Efflux Inhibition | MDCKII-MRP1 | IC50: 30.5 | [4][5] |
| Verapamil | P-gp | Doxorubicin Resistance Reversal | K562 | IC50: 1.6 | [6] |
| P-gp | Rhodamine 123 Accumulation | MCF7R | IC50: 76 | [7] | |
| Tariquidar | P-gp | Doxorubicin Resistance Reversal | Canine Prostate/Bladder Cancer Cells | Effective inhibitor | [8] |
Note: The P-gp inhibition potency of this compound is an estimation based on the reported ~22-fold selectivity for MRP1 over P-gp.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
Reversal of Doxorubicin Resistance in MRP1-Overexpressing Cells
This assay determines the ability of an inhibitor to restore the cytotoxic effect of a chemotherapy drug (e.g., doxorubicin) in cancer cells that overexpress MRP1.
a) Cell Culture:
-
Culture MRP1-overexpressing cells (e.g., HeLa-T5, H69/AR, or doxorubicin-resistant cell lines) and the corresponding parental (sensitive) cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
b) Cytotoxicity Assay (MTT Assay):
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the inhibitor (e.g., this compound).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of the inhibitor. The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
ATP-Dependent Leukotriene C4 (LTC4) Uptake in Membrane Vesicles
This assay directly measures the inhibitory effect of a compound on the transport activity of MRP1 using isolated membrane vesicles.
a) Preparation of Membrane Vesicles:
-
Grow cells overexpressing MRP1 (e.g., HeLa-T5) to a high density.
-
Harvest the cells and resuspend them in a hypotonic buffer.
-
Homogenize the cells to disrupt the cell membrane.
-
Isolate the membrane fraction by differential centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration.
b) Transport Assay:
-
Prepare a reaction mixture containing the membrane vesicles, a buffer solution, and the radiolabeled MRP1 substrate (e.g., [3H]LTC4).
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the transport reaction by adding ATP. A control reaction with AMP or in the absence of ATP is run in parallel to determine ATP-dependent transport.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a filter membrane to separate the vesicles from the reaction medium.
-
Wash the filters to remove any unbound substrate.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the rate of ATP-dependent transport and determine the EC50 of the inhibitor.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of MRP1-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for the doxorubicin resistance reversal assay.
Caption: Experimental workflow for the ATP-dependent LTC4 uptake assay.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. Portico [access.portico.org]
- 8. Reversal of in vitro cellular MRP1 and MRP2 mediated vincristine resistance by the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LY-402913 in Overcoming Multidrug Resistance in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LY-402913 in various cancer models exhibiting multidrug resistance (MDR), with a focus on its ability to overcome resistance to common chemotherapeutic agents. Experimental data from cross-resistance studies are presented, along with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Reversal of Chemotherapeutic Resistance by this compound
This compound is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer drugs from cancer cells. Overexpression of MRP1 is a significant mechanism of acquired resistance to chemotherapy. This compound has been shown to effectively reverse this resistance, sensitizing cancer cells to the cytotoxic effects of various chemotherapeutic agents.
In Vitro Efficacy of this compound in MRP1-Overexpressing Cancer Cell Lines
The ability of this compound to reverse drug resistance has been demonstrated in several cancer cell line models. A key study published in Bioorganic & Medicinal Chemistry Letters investigated the effect of this compound on doxorubicin resistance in HeLa cells engineered to overexpress MRP1 (HeLa-T5). The results showed that this compound potently reversed doxorubicin resistance with an effective concentration (EC50) of 0.90 µM[1].
Furthermore, the selectivity of this compound for MRP1 over another important MDR transporter, P-glycoprotein (P-gp), was evaluated in HL60/Adr and HL60/Vinc cell lines, which overexpress P-gp. LY-402912 demonstrated approximately 22-fold greater selectivity for MRP1, indicating its targeted mechanism of action[1].
Table 1: In Vitro Reversal of Doxorubicin Resistance by this compound
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |
| HeLa-T5 | MRP1 | Doxorubicin | 0.90 µM (EC50) | Not explicitly stated as fold-reversal, but potently reverses resistance | [1] |
Table 2: Selectivity of this compound for MRP1 vs. P-glycoprotein
| Cell Line | Transporter Overexpressed | Selectivity Ratio (vs. P-gp) | Reference |
| HL60/Adr | P-glycoprotein | ~22-fold more selective for MRP1 | [1] |
| HL60/Vinc | P-glycoprotein | ~22-fold more selective for MRP1 | [1] |
In Vivo Efficacy of this compound in Combination Therapy
The potential of this compound to enhance the efficacy of chemotherapy in a living organism was investigated in an in vivo tumor model. When administered in combination with the oncolytic agent vincristine, a known MRP1 substrate, this compound was shown to delay the growth of MRP1-overexpressing tumors[1]. This finding suggests that the resistance-reversing effects of this compound observed in vitro can be translated into a therapeutic benefit in a more complex biological system.
Experimental Protocols
Generation of MRP1-Overexpressing Cancer Cell Lines
The development of drug-resistant cancer cell lines is a crucial first step in studying cross-resistance and the efficacy of resistance-reversing agents. A common method to generate cell lines with stable overexpression of MRP1 involves the following steps:
-
Vector Construction: The full-length cDNA of the human MRP1 gene (ABCC1) is cloned into a suitable mammalian expression vector. This vector typically contains a strong promoter (e.g., CMV) to drive high-level gene expression and a selectable marker (e.g., neomycin resistance gene) for selecting transfected cells.
-
Transfection: The expression vector is introduced into a parental cancer cell line (e.g., HeLa, MCF-7) using standard transfection techniques such as lipofection or electroporation.
-
Selection: Following transfection, the cells are cultured in a medium containing the appropriate selection agent (e.g., G418 for neomycin resistance). Only cells that have successfully integrated the vector into their genome will survive and proliferate.
-
Clonal Selection and Characterization: Single-cell clones are isolated and expanded. The level of MRP1 overexpression in each clone is then characterized using techniques such as Western blotting to detect the MRP1 protein and quantitative real-time PCR (qRT-PCR) to measure MRP1 mRNA levels. Functional overexpression is confirmed using assays that measure MRP1-mediated drug efflux.
Calcein-AM Efflux Assay for MRP1 Function
The Calcein-AM efflux assay is a widely used method to assess the functional activity of MRP1. Calcein-AM is a non-fluorescent, cell-permeant dye that is a substrate for MRP1.
-
Cell Preparation: Parental (sensitive) and MRP1-overexpressing (resistant) cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Loading with Calcein-AM: The cells are washed and then incubated with Calcein-AM in a suitable buffer. Inside the cells, non-specific esterases cleave the AM group, converting Calcein-AM into the fluorescent molecule calcein.
-
Efflux Measurement: In cells overexpressing MRP1, both Calcein-AM and, to a lesser extent, calcein are actively transported out of the cell, resulting in lower intracellular fluorescence compared to parental cells.
-
Inhibitor Treatment: To confirm that the reduced fluorescence is due to MRP1 activity, resistant cells are pre-incubated with an MRP1 inhibitor like this compound before the addition of Calcein-AM. Inhibition of MRP1 will lead to an increase in intracellular calcein fluorescence.
-
Fluorescence Quantification: The fluorescence intensity in each well is measured using a fluorescence plate reader. The results are typically expressed as a percentage of the fluorescence in control cells.
Visualizing the Mechanism and Workflow
MRP1-Mediated Drug Efflux Pathway
The following diagram illustrates the mechanism by which MRP1 contributes to multidrug resistance and how inhibitors like this compound can counteract this effect.
Caption: MRP1-mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Cross-Resistance Studies
The diagram below outlines a typical experimental workflow for investigating the cross-resistance profile of cancer cells and the efficacy of a resistance modulator.
Caption: Workflow for assessing cross-resistance and its reversal.
References
Validating the In Vivo Efficacy of LY-402913 in MRP1-Overexpressing Tumors with Imaging Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of LY-402913, a selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), validated through imaging studies. By examining the available experimental data, this document aims to offer an objective comparison with alternative MRP1 inhibitors and detail the methodologies employed in these crucial preclinical evaluations.
Introduction to MRP1 and its Role in Drug Resistance
Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1), is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2] Its overexpression in cancer cells is a significant mechanism of multidrug resistance, leading to the failure of chemotherapy by actively transporting a wide range of anticancer drugs out of the cell.[1][2] This necessitates the development of MRP1 inhibitors to be used in combination with conventional chemotherapy to restore drug sensitivity. This compound is a tricyclic isoxazole derivative identified as a potent and selective inhibitor of MRP1.[3]
In Vivo Efficacy of this compound
Preclinical studies have demonstrated the in vivo efficacy of this compound in delaying the growth of tumors that overexpress MRP1. The most notable findings come from studies where this compound was administered in combination with vincristine, a known MRP1 substrate and a widely used chemotherapeutic agent.[3] While the detailed quantitative data from the primary publication by Norman et al. (2002) is not publicly available in its entirety, the study reports a significant delay in tumor growth in MRP1-overexpressing tumor models treated with the combination therapy compared to vincristine alone.
Comparative Performance of MRP1 Inhibitors
To provide a comprehensive overview, the following table summarizes the available in vivo efficacy data for this compound and other notable MRP1 inhibitors. It is important to note that direct head-to-head imaging studies are limited, and comparisons are based on data from separate publications.
| Compound | Mechanism of Action | In Vivo Model | Chemotherapeutic Agent | Imaging Modality | Reported In Vivo Efficacy | Reference |
| This compound | Selective MRP1 inhibitor | MRP1-overexpressing tumor xenografts | Vincristine | Not explicitly detailed in abstract; likely bioluminescence or caliper measurements | Delays tumor growth | [3] |
| Reversan | MRP1 and P-glycoprotein inhibitor | Neuroblastoma xenografts | Vincristine, Etoposide | Not explicitly detailed; likely caliper measurements | Increases tumor sensitivity to chemotherapy with no increased toxicity | [4] |
| MK-571 | MRP1 inhibitor | Glioblastoma cell lines (in vitro data) | Vincristine, Etoposide | Not applicable (in vitro) | Enhances the effect of vincristine and etoposide in reducing cell viability | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a representative protocol for evaluating the in vivo efficacy of an MRP1 inhibitor using bioluminescence imaging, based on established methodologies in the field.[4][5]
General Protocol for In Vivo Tumor Growth Inhibition Study with Bioluminescence Imaging
-
Cell Line Preparation:
-
MRP1-overexpressing cancer cells (e.g., HeLa-T5) are stably transfected with a luciferase reporter gene (e.g., firefly luciferase).
-
A control cell line with low or no MRP1 expression is also prepared.
-
Cells are cultured under standard conditions.
-
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Mice are housed in a pathogen-free environment.
-
-
Tumor Implantation:
-
A suspension of 1 x 10^6 to 5 x 10^6 luciferase-expressing MRP1-overexpressing cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
-
Treatment Groups:
-
Mice are randomly assigned to different treatment groups (n=8-10 mice per group) once tumors reach a palpable size (e.g., 100-200 mm³):
-
Vehicle control
-
Chemotherapeutic agent alone (e.g., Vincristine)
-
MRP1 inhibitor alone (e.g., this compound)
-
Combination of chemotherapeutic agent and MRP1 inhibitor
-
-
-
Drug Administration:
-
The MRP1 inhibitor (e.g., this compound) is administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
The chemotherapeutic agent (e.g., Vincristine) is administered (e.g., intravenously) at its established therapeutic dose, typically shortly after the administration of the MRP1 inhibitor.
-
-
Bioluminescence Imaging:
-
Tumor growth is monitored non-invasively using an in vivo imaging system (e.g., IVIS).
-
Mice are anesthetized, and the luciferase substrate (e.g., D-luciferin) is administered via intraperitoneal injection.
-
Bioluminescence images are acquired at regular intervals (e.g., twice weekly).
-
The light emission from the tumor region is quantified as a measure of tumor burden.
-
-
Data Analysis:
-
Tumor growth curves are generated by plotting the average bioluminescence signal over time for each treatment group.
-
Statistical analysis is performed to determine the significance of the differences in tumor growth between the treatment groups.
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The available evidence strongly suggests that this compound is a promising MRP1 inhibitor with demonstrated in vivo efficacy in overcoming multidrug resistance when used in combination with chemotherapy. While a direct quantitative comparison with other inhibitors is challenging due to the lack of standardized and publicly available imaging data, the findings support the continued investigation of this compound and similar compounds. The use of non-invasive in vivo imaging techniques, such as bioluminescence imaging, is indispensable for the preclinical validation of such targeted therapies, providing crucial data on tumor response in a longitudinal manner. Further studies with detailed, publicly shared imaging data will be invaluable for a more direct and comprehensive comparison of different MRP1 inhibitors and for accelerating the development of more effective cancer combination therapies.
References
- 1. MRP1 and its role in anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Tricyclic isoxazoles are novel inhibitors of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. oncology.labcorp.com [oncology.labcorp.com]
Assessing the Specificity of LY-402913: A Comparative Guide Using MRP1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of the multidrug resistance-associated protein 1 (MRP1) inhibitor, LY-402913. By leveraging MRP1 knockout (KO) cell lines, researchers can definitively characterize the on-target effects of this compound. This guide also presents a comparative analysis with other known MRP1 inhibitors, Reversan and MK-571, offering supporting experimental data and detailed protocols to facilitate robust in-house evaluation.
Introduction to MRP1 and its Inhibition
Multidrug resistance-associated protein 1 (MRP1), encoded by the ABCC1 gene, is a key member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an efflux pump for a wide range of endogenous and xenobiotic substances, including many clinically important anticancer drugs such as doxorubicin, vincristine, and etoposide.[1] Overexpression of MRP1 in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to therapeutic failure.[1][2]
This compound is a potent and selective inhibitor of MRP1.[3] It has been shown to reverse drug resistance to MRP1 substrates in overexpressing cell lines.[3] To rigorously assess its specificity, a direct comparison between wild-type (WT) cells and cells lacking MRP1 (MRP1 KO) is the gold standard. This approach allows for the unequivocal attribution of the inhibitor's effects to its interaction with MRP1.
Comparative Analysis of MRP1 Inhibitors
This section provides a comparative overview of this compound and two other well-characterized MRP1 inhibitors, Reversan and MK-571. The data presented is collated from various studies to provide a baseline for experimental design.
Table 1: Potency of MRP1 Inhibitors in Overexpressing Cell Lines
| Compound | Cell Line | Substrate | IC50 / EC50 | Reference |
| This compound | HeLa-T5 | Doxorubicin | EC50 = 0.90 µM | [3] |
| Reversan | Neuroblastoma | Vincristine/Etoposide | Not specified | [4] |
| MK-571 | HL60/AR | Vincristine | ~30 µM (for complete reversal) | [5] |
| MK-571 | GLC4/ADR | Vincristine | ~50 µM (for complete reversal) | [5] |
| MK-571 | T84 | cAMP efflux | IC50 = 9.1 ± 2 µM | [6] |
Table 2: Specificity Profile of MRP1 Inhibitors
| Compound | Primary Target | Secondary/Off-Targets | Notes |
| This compound | MRP1 | P-glycoprotein (~22-fold less potent) | [3] |
| Reversan | MRP1, P-glycoprotein | MRP2-5 (not effective against) | [7] |
| MK-571 | MRP1, MRP4, CysLT1 receptor | PDE (at higher concentrations) | [5][8] |
Experimental Protocols for Assessing Specificity
The following protocols are designed to assess the specificity of this compound by comparing its effects on wild-type and MRP1 knockout cells. These protocols can be adapted for the comparative analysis of other MRP1 inhibitors.
Cell Culture
-
Cell Lines: A parental wild-type cell line (e.g., HEK293, MDCKII) and its corresponding MRP1 knockout (KO) derivative are required. The absence of MRP1 expression in the KO cell line should be confirmed by Western blot or qPCR.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay
This assay determines the ability of an MRP1 inhibitor to sensitize cells to an MRP1 substrate chemotherapeutic agent.
-
Materials:
-
Wild-type and MRP1 KO cells
-
MRP1 substrate (e.g., vincristine, doxorubicin)
-
This compound (and other inhibitors for comparison)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed WT and MRP1 KO cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the MRP1 substrate (e.g., vincristine).
-
Treat the cells with the MRP1 substrate in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate for 48-72 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 values (the concentration of the substrate that inhibits cell growth by 50%) for each condition.
-
-
Expected Outcome: this compound should significantly decrease the IC50 of the MRP1 substrate in WT cells but have a minimal effect in MRP1 KO cells, which are already hypersensitive to the substrate.[9][10]
Substrate Accumulation/Efflux Assay
This assay directly measures the effect of the inhibitor on the efflux function of MRP1.
-
Materials:
-
Wild-type and MRP1 KO cells
-
Fluorescent MRP1 substrate (e.g., calcein-AM) or radiolabeled substrate (e.g., [3H]-vincristine)
-
This compound (and other inhibitors)
-
Flow cytometer, fluorescence plate reader, or scintillation counter
-
-
Procedure (using Calcein-AM):
-
Harvest and wash WT and MRP1 KO cells.
-
Pre-incubate the cells with this compound or vehicle control for 15-30 minutes.
-
Add calcein-AM to the cell suspension and incubate for a further 15-30 minutes. Calcein-AM is a non-fluorescent substrate that is converted to fluorescent calcein by intracellular esterases.[11] Active MRP1 will efflux calcein-AM before it can be converted.[11][12]
-
Analyze the intracellular fluorescence by flow cytometry or a fluorescence plate reader.
-
-
Expected Outcome: In WT cells, this compound should block the efflux of calcein-AM, leading to a significant increase in intracellular fluorescence.[13] In MRP1 KO cells, which cannot efflux calcein-AM, the fluorescence will be high regardless of the presence of the inhibitor.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of these experiments and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for assessing this compound specificity.
Caption: MRP1 drug efflux and inhibition by this compound.
Conclusion
The use of MRP1 knockout cells provides a definitive and robust system for assessing the specificity of MRP1 inhibitors like this compound. By comparing the cellular response to these inhibitors in the presence and absence of their target, researchers can gain clear insights into their on-target efficacy and potential off-target effects. The experimental protocols and comparative data presented in this guide offer a solid foundation for conducting these critical studies in the pursuit of more effective and targeted cancer therapies.
References
- 1. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of multidrug resistance-associated protein (MRP) increases resistance to natural product drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of in vitro cellular MRP1 and MRP2 mediated vincristine resistance by the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance-Associated Protein 1 (MRP1) mediated vincristine resistance: effects of N-acetylcysteine and Buthionine Sulfoximine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein and Mrp1 collectively protect the bone marrow from vincristine-induced toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vincristine induction of mutant and wild-type human multidrug-resistance promoters is cell-type-specific and dose-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Detection of MRP functional activity: calcein AM but not BCECF AM as a Multidrug Resistance-related Protein (MRP1) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding Affinity of LY-402913 to MRP1 Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of the selective Multidrug Resistance Protein 1 (MRP1) inhibitor, LY-402913, to MRP1. A thorough review of the current scientific literature reveals a notable absence of direct experimental data comparing the binding affinity of this compound to specific MRP1 variants (allelic variants or single nucleotide polymorphisms - SNPs). While the inhibitory activity of this compound against wild-type MRP1 is documented, its interaction with various clinically relevant MRP1 genetic variants has not been quantitatively characterized in publicly available research.
This guide, therefore, summarizes the existing data for wild-type MRP1, discusses the potential implications of MRP1 variants on drug binding, and provides a detailed, generalized experimental protocol that can be adapted to investigate the binding affinity of this compound to different MRP1 variants.
Quantitative Data: this compound Inhibition of Wild-Type MRP1
The available data on the inhibitory potency of this compound against wild-type MRP1 is presented in the table below. These values are typically reported as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which indicate the concentration of the inhibitor required to elicit a 50% response or inhibition.
| Parameter | Cell Line | Substrate | Value (µM) | Reference |
| EC50 (Drug Resistance Reversal) | HeLa-T5 | Doxorubicin | 0.90 | [1] |
| EC50 (LTC4 Uptake Inhibition) | HeLa-T5 membrane vesicles | Leukotriene C4 (LTC4) | 1.8 | [1] |
Note: Lower EC50/IC50 values indicate higher potency.
MRP1 Variants and Potential Impact on Inhibitor Binding
MRP1, encoded by the ABCC1 gene, is known to have numerous genetic variants, some of which have been associated with altered drug resistance and clinical outcomes[2][3][4]. These variations can lead to changes in the amino acid sequence of the protein, potentially altering its structure, function, and interaction with substrates and inhibitors.
While specific data for this compound is unavailable, studies on other drugs and MRP1 variants suggest that SNPs can:
-
Alter Substrate Specificity and Transport Efficiency: Changes in the amino acid sequence within the transmembrane domains or nucleotide-binding domains can affect the recognition and transport of substrates[5].
-
Modify Inhibitor Binding: A SNP could alter the conformation of the drug-binding pocket, thereby increasing or decreasing the binding affinity of an inhibitor like this compound.
-
Impact Protein Expression and Stability: Some variants may affect the expression level or stability of the MRP1 protein on the cell membrane.
Given the lack of direct evidence, investigating the binding affinity of this compound to clinically relevant MRP1 variants is a critical area for future research to personalize therapies targeting MRP1-mediated drug resistance.
Experimental Protocols
To facilitate further research in this area, a detailed, generalized protocol for assessing the binding affinity of this compound to MRP1 variants is provided below. This protocol is based on a standard membrane vesicle-based transport assay.
Protocol: Determination of this compound IC50 for Inhibition of LTC4 Transport in Membrane Vesicles Expressing MRP1 Variants
1. Generation of MRP1 Variant-Expressing Cell Lines:
- Site-directed mutagenesis is used to introduce the desired SNP into the wild-type MRP1 cDNA.
- The variant MRP1 cDNA is cloned into a suitable mammalian expression vector.
- The vector is transfected into a host cell line (e.g., HEK293, Sf9) that has low endogenous MRP1 expression.
- Stable cell lines expressing the MRP1 variant are selected and expression is confirmed by Western blotting and immunofluorescence.
2. Preparation of Membrane Vesicles:
- Cells expressing wild-type or variant MRP1 are harvested and washed.
- Cells are resuspended in a hypotonic lysis buffer and homogenized.
- The homogenate is centrifuged to pellet nuclei and cell debris.
- The supernatant is then ultracentrifuged to pellet the membrane fraction.
- The membrane pellet is resuspended in a suitable buffer to form inside-out membrane vesicles.
- Protein concentration of the vesicle preparation is determined using a standard protein assay (e.g., BCA assay).
3. Vesicular Transport Assay:
- Membrane vesicles (containing a standardized amount of protein) are pre-incubated with varying concentrations of this compound.
- The transport reaction is initiated by adding a reaction mixture containing ATP and a radiolabeled MRP1 substrate, such as [³H]LTC4.
- The reaction is allowed to proceed for a defined period at 37°C.
- The reaction is stopped by adding ice-cold stop buffer.
- The reaction mixture is rapidly filtered through a filter membrane that retains the vesicles.
- The filters are washed to remove unbound radiolabeled substrate.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
- The rate of ATP-dependent transport is calculated by subtracting the transport measured in the absence of ATP from that measured in its presence.
- The percentage of inhibition of transport at each this compound concentration is determined relative to the control (no inhibitor).
- The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
MRP1 Efflux Pump Mechanism
Caption: Simplified mechanism of MRP1-mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Comparing Binding Affinity
Caption: Experimental workflow for comparing the binding affinity of this compound to MRP1 variants.
References
- 1. pharmacogenetics-of-drug-transporters-and-its-impact-on-the-pharmacotherapy - Ask this paper | Bohrium [bohrium.com]
- 2. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidrug-related protein 1 (MRP1) polymorphisms rs129081, rs212090, and rs212091 predict survival in normal karyotype acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional studies on the MRP1 multidrug transporter: characterization of ABC-signature mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking LY-402913 Against Next-Generation MRP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the multidrug resistance-associated protein 1 (MRP1) inhibitor, LY-402913, against a selection of next-generation MRP1 inhibitors. The data presented herein is compiled from publicly available experimental findings to assist researchers in evaluating the performance and characteristics of these compounds.
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters like MRP1 (ABCC1) is a key mechanism. This guide focuses on this compound, a selective MRP1 inhibitor, and benchmarks its performance against other notable MRP1 inhibitors, including Reversan and MK-571. The comparison encompasses inhibitory potency, selectivity, and in vivo efficacy, providing a data-driven overview for researchers in oncology and drug development.
Introduction to MRP1 and its Inhibition
MRP1 is a transmembrane protein that actively effluxes a wide range of substrates, including many chemotherapeutic agents, from cancer cells, thereby reducing their intracellular concentration and efficacy. Inhibition of MRP1 is a promising strategy to reverse MDR and enhance the effectiveness of conventional cancer therapies. This guide examines this compound, a tricyclic isoxazole derivative, in the context of other MRP1 inhibitors that have been developed to address this challenge.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and selected next-generation MRP1 inhibitors.
Table 1: In Vitro Inhibitory Potency Against MRP1
| Compound | Assay Type | Cell Line/System | EC50 / IC50 (µM) | Reference |
| This compound | Doxorubicin Resistance Reversal | HeLa-T5 | 0.90 | [1][2][3] |
| LTC4 Uptake Inhibition | MRP1-overexpressing HeLa-T5 cell membrane vesicles | 1.8 | [1][2] | |
| Reversan | Vincristine Resistance Reversal | MDCKII-MRP1 | Not explicitly stated, but effective at 10 µM | [4] |
| Etoposide Resistance Reversal | MCF7/VP | Not explicitly stated, but showed 25-fold sensitization | [5] | |
| MK-571 | Vincristine Resistance Reversal | HL60/AR | Effective at 30 | [6] |
| Vincristine Resistance Reversal | GLC4/ADR | Effective at 50 | [6] | |
| Doxorubicin Resistance Reversal | GLC4/ADR | Effective at 80 | [7] | |
| Myricetin | Vincristine Efflux Inhibition | MDCKII-MRP1 | 30.5 ± 1.7 | [8][9] |
Table 2: Selectivity Profile
| Compound | Target | Off-Target | Selectivity (Fold) | Reference |
| This compound | MRP1 | P-glycoprotein (P-gp) | ~22 | [1][2][3] |
| Reversan | MRP1, P-gp | MRP2, MRP3, MRP4, MRP5 | Active against MRP1 and P-gp, but not MRP2-5 | [4] |
| MK-571 | MRP1 | MRP4, OATPs, BCRP | Non-specific, also inhibits MRP4 and other transporters | [5][10] |
| Tariquidar | P-gp | BCRP, MRP1 | Primarily a P-gp inhibitor, but also shows some activity against BCRP. No significant activity against MRP1. | [6][11][12] |
| Zosuquidar | P-gp | MRP1, MRP2, BCRP | Highly selective for P-gp, with no significant inhibition of MRP1, MRP2, or BCRP. | [13][14][15][16] |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Combination Drug | Outcome | Reference |
| This compound | MRP1-overexpressing tumors | Vincristine | Delayed tumor growth | [1][2][3] |
| Reversan | Neuroblastoma xenografts (syngeneic and human) | Vincristine, Etoposide | Increased tumor sensitivity to chemotherapy with no increased toxicity | [5][17][18] |
| MK-571 | Glioblastoma (in vitro) | Vincristine, Etoposide | Enhanced the effect of vincristine and etoposide in reducing cell viability |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate MRP1 inhibitors.
Chemosensitization Assay
This assay determines the ability of an inhibitor to restore the sensitivity of drug-resistant cancer cells to a chemotherapeutic agent.
-
Cell Culture: Culture MRP1-overexpressing cells and their parental (sensitive) counterparts in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., doxorubicin, vincristine) in the presence or absence of a fixed concentration of the MRP1 inhibitor.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Viability Assessment: Determine cell viability using a suitable method, such as the MTT or Calcein-AM assay.
-
Data Analysis: Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
Calcein-AM Efflux Assay (Flow Cytometry)
This assay measures the function of MRP1 by quantifying the efflux of a fluorescent substrate, calcein.
-
Cell Preparation: Harvest MRP1-overexpressing and parental cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Incubate the cells with the MRP1 inhibitor at various concentrations for a specified time at 37°C.
-
Substrate Loading: Add Calcein-AM, a non-fluorescent, cell-permeable dye, to the cell suspension and incubate to allow its conversion to the fluorescent calcein by intracellular esterases.
-
Efflux: Monitor the fluorescence of the cells over time using a flow cytometer. In cells with functional MRP1, calcein will be actively transported out, leading to a decrease in intracellular fluorescence.
-
Data Analysis: Quantify the rate of calcein efflux. Inhibition of MRP1 will result in a slower rate of efflux and higher intracellular fluorescence compared to untreated cells.
ATP-Dependent Leukotriene C4 (LTC4) Uptake Assay
This assay directly measures the transport activity of MRP1 using membrane vesicles.
-
Membrane Vesicle Preparation: Prepare inside-out membrane vesicles from MRP1-overexpressing cells.
-
Transport Reaction: Incubate the membrane vesicles with radiolabeled LTC4 in the presence of ATP and the MRP1 inhibitor at various concentrations.
-
Reaction Termination: Stop the transport reaction by rapid filtration through a filter membrane that retains the vesicles.
-
Quantification: Measure the amount of radioactivity trapped inside the vesicles using a scintillation counter.
-
Data Analysis: Determine the rate of ATP-dependent LTC4 uptake and the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to MRP1 inhibition.
Conclusion
This guide provides a comparative overview of this compound and other next-generation MRP1 inhibitors based on currently available data. This compound demonstrates potent and selective MRP1 inhibition with in vivo activity. Reversan also shows promise, particularly in neuroblastoma models, and exhibits activity against both MRP1 and P-gp. MK-571, while a useful tool, displays a broader inhibitory profile. The selection of an appropriate MRP1 inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the co-administered chemotherapeutic agents, and the desired selectivity profile. Further head-to-head studies are warranted to provide a more definitive comparison of these and other emerging MRP1 inhibitors.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Tricyclic isoxazoles are novel inhibitors of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small Molecule MRP1 Inhibitor Reversan Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Small-molecule multidrug resistance-associated protein 1 inhibitor reversan increases the therapeutic index of chemotherapy in mouse models of neuroblastoma. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Multidrug-resistance gene 1-type p-glycoprotein (MDR1 p-gp) inhibition by tariquidar impacts on neuroendocrine and behavioral processing of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 16. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-molecule multidrug resistance-associated protein 1 inhibitor reversan increases the therapeutic index of chemotherapy in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LY-402913: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical aspect of laboratory operations. This guide offers a step-by-step approach to the proper disposal of LY-402913, drawing on general best practices for chemical waste in a research setting.
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Given the absence of specific disposal directives for this compound, a conservative approach that treats the compound as a potentially hazardous chemical waste is recommended.
-
Waste Identification and Segregation:
-
Treat all unused or waste this compound, including contaminated materials such as pipette tips, gloves, and empty containers, as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical. While the exact reactivity of this compound is not detailed, a high-density polyethylene (HDPE) or glass container is generally a safe choice for many organic compounds.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, away from general laboratory traffic, and provide secondary containment to capture any potential leaks.
-
Ensure that the storage area is cool, dry, and away from direct sunlight and sources of ignition.
-
-
Disposal Request:
-
Once the waste container is full or when the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste manifest or an online request form.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Always consult your EHS office for guidance on the disposal of "empty" chemical containers.
-
Key Disposal Considerations Summarized
| Parameter | Guideline |
| Waste Classification | Treat as hazardous chemical waste. |
| Personal Protective Equipment (PPE) | Safety goggles, compatible gloves, lab coat. |
| Handling Area | Well-ventilated area, preferably a chemical fume hood. |
| Waste Container | Dedicated, labeled, leak-proof, and compatible material (e.g., HDPE, glass). |
| Waste Segregation | Do not mix with other waste streams unless compatibility is confirmed. |
| Storage | Designated satellite accumulation area with secondary containment. |
| Disposal Method | Arrange for pickup by your institution's Environmental Health and Safety (EHS) office. |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. |
Disposal Workflow for Research Compounds without a Specific SDS
The following diagram outlines the general decision-making process for the disposal of a research chemical like this compound when a detailed Safety Data Sheet is not available.
Caption: Disposal workflow for research chemicals lacking a specific SDS.
By adhering to these general yet crucial safety and logistical procedures, laboratory professionals can ensure the safe and compliant disposal of research compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific chemical hygiene and waste management plans.
Essential Safety and Operational Protocols for Handling LY-402913
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the selective multidrug resistance protein (MRP1) inhibitor, LY-402913.
This document provides critical safety and logistical information for the laboratory use of this compound (CAS No: 334970-65-9). Given its nature as a potent, research-grade pharmaceutical compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent exposure. This guide outlines the necessary personal protective equipment, handling procedures, and disposal plans to support your research and development activities.
Immediate Safety and Handling Information
This compound is a chemical compound intended for research use only and is not for human or veterinary application. As with many potent research compounds, a comprehensive toxicological profile may not be publicly available. Therefore, it should be handled with the utmost care, assuming high potency and potential hazards. Engineering controls, such as fume hoods or glove boxes, should be the primary means of exposure control.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or goggles | Mandatory for all handling procedures. Face shield required when there is a risk of splashes or generation of aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for all procedures involving direct handling of the solid compound or concentrated solutions. Check for glove compatibility with any solvents used. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown with long sleeves and tight cuffs should be worn. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid powder outside of a containment system (e.g., fume hood, glove box) or when aerosols may be generated. The type of respirator (e.g., N95, P100, or a powered air-purifying respirator - PAPR) should be selected based on the risk assessment. |
Operational and Disposal Plans
A clear and well-defined plan for the entire lifecycle of the compound in the laboratory is essential. This includes receiving, storage, handling, and disposal.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C. It should be stored in a designated, clearly labeled area for potent compounds, with restricted access.
Handling and Experimental Procedures
All handling of solid this compound and preparation of stock solutions should be performed within a certified chemical fume hood or a glove box to minimize the risk of inhalation. Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them after each use. Avoid raising dust when handling the powder.
Disposal
All waste contaminated with this compound, including empty containers, disposable PPE, and experimental materials, must be treated as hazardous chemical waste. Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Visualizing Safe Handling Workflows
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision-making process for selecting appropriate PPE.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
